5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Description
Properties
IUPAC Name |
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEANKJGGQKQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601297 | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145934-81-2 | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-2-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 1H-pyrrolo[2,3-b]pyridine or 7-azaindole scaffold, is a key pharmacophore found in a variety of kinase inhibitors and other biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Core Compound Properties
This compound is a solid organic compound with the chemical formula C₈H₇ClN₂. Its Chemical Abstracts Service (CAS) registry number is 145934-81-2 .
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 145934-81-2 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Solid |
| Canonical SMILES | CC1=CC2=C(N1)C=C(N=C2)Cl |
| InChI Key | N/A |
Synthesis and Experimental Protocols
General Experimental Protocol: Fischer Indole Synthesis for 5-Chloro-7-azaindole Derivatives
This protocol describes a general procedure for the synthesis of 5-chloro-7-azaindole derivatives, which can be adapted for the synthesis of this compound.
Materials:
-
Appropriately substituted 2-hydrazinyl-5-chloropyridine
-
Propanal (for the synthesis of the 2-methyl derivative)
-
Polyphosphoric acid (PPA)
-
Anhydrous ethanol
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, heating mantle, magnetic stirrer, etc.)
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted 2-hydrazinyl-5-chloropyridine in anhydrous ethanol. Add a slight molar excess of propanal. The mixture is typically stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Solvent Removal: Once the hydrazone formation is complete, the ethanol is removed under reduced pressure to yield the crude hydrazone.
-
Cyclization: The crude hydrazone is then added to polyphosphoric acid (PPA) in a separate reaction vessel. The mixture is heated with vigorous stirring. The reaction temperature and time will need to be optimized, but temperatures in the range of 100-180°C are common for Fischer indole cyclizations. The progress of the cyclization should be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Biological Significance and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. While specific biological data for this compound is limited, the extensive research on its derivatives provides strong evidence for its potential as a building block for potent and selective inhibitors of various kinases.
Fibroblast Growth Factor Receptor (FGFR) Signaling
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is a known driver in various types of tumors. Inhibition of FGFRs can block downstream signaling cascades, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, thereby inhibiting cancer cell proliferation and survival.[2]
Caption: Inhibition of FGFR by 1H-pyrrolo[2,3-b]pyridine derivatives blocks downstream signaling.
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Signaling
The 1H-pyrrolo[2,3-b]pyridine core is also a key feature in inhibitors of Janus kinases (JAKs). The JAK/STAT signaling pathway is crucial for mediating immune responses, and its aberrant activation is associated with autoimmune diseases and myeloproliferative neoplasms. JAK inhibitors containing the 1H-pyrrolo[2,3-b]pyridine scaffold can effectively block the phosphorylation of STAT proteins, thereby downregulating the expression of inflammatory cytokines and other pro-survival genes.[3]
Caption: 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit JAK, disrupting the JAK/STAT pathway.
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive starting point for the design of novel therapeutic agents. The chloro and methyl substituents on the 7-azaindole core provide opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
-
Oncology: As a scaffold for inhibitors of various kinases implicated in cancer, such as FGFR, JAK, and others.
-
Inflammatory Diseases: The development of selective JAK inhibitors for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
-
Other Kinase-Driven Diseases: Exploration of its potential in targeting other kinase families relevant to a wide range of human diseases.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its core 7-azaindole structure is a well-established pharmacophore in numerous kinase inhibitors. This technical guide has provided an overview of its properties, a general synthetic approach, and its relevance to key signaling pathways. Further research into the specific biological activities of this compound and the development of efficient, scalable synthetic routes will undoubtedly facilitate its application in the creation of novel and effective therapeutics.
References
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors.
Introduction
This compound is a substituted 7-azaindole derivative. The 7-azaindole scaffold is a bioisostere of indole and is a prevalent motif in numerous compounds targeting a range of therapeutic areas. The introduction of a chloro substituent at the 5-position and a methyl group at the 2-position can significantly influence the compound's physicochemical properties and biological activity. Notably, derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of key signaling proteins such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAKs), making this class of compounds highly relevant for the development of novel therapeutics, particularly in oncology and immunology.
Synthesis
A common and effective method for the synthesis of 2,5-disubstituted 7-azaindoles like this compound is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of a (pyridyl)hydrazine with an aldehyde or ketone.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a representative procedure for the synthesis of this compound.
Step 1: Synthesis of (6-chloropyridin-3-yl)hydrazine
-
To a solution of 2-amino-5-chloropyridine in a suitable solvent, add a diazotizing agent (e.g., sodium nitrite in acidic solution) at low temperature to form the corresponding diazonium salt.
-
The diazonium salt is then reduced in situ, for example with tin(II) chloride, to yield (6-chloropyridin-3-yl)hydrazine.
-
The crude product is isolated, purified by recrystallization or chromatography, and characterized.
Step 2: Condensation and Cyclization
-
Equimolar amounts of (6-chloropyridin-3-yl)hydrazine and propionaldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following table summarizes the expected characterization data.
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d₆): Aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl group at the 2-position, and a broad singlet for the N-H proton of the pyrrole ring. |
| ¹³C NMR | Expected chemical shifts (δ, ppm) corresponding to the carbon atoms of the pyrrolo[2,3-b]pyridine core, including the chloro-substituted carbon, and the methyl carbon. |
| Mass Spec. | The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak characteristic of a monochlorinated compound, corresponding to the molecular weight of C₈H₇ClN₂. |
| FT-IR | Characteristic absorption bands (cm⁻¹) for N-H stretching of the pyrrole ring, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic rings, and C-Cl stretching. |
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in many kinase inhibitors. This is due to its ability to form crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases. Two important kinase families targeted by compounds containing this scaffold are the Fibroblast Growth Factor Receptors (FGFRs) and the Janus Kinases (JAKs).
FGFR Signaling Pathway
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. Inhibitors targeting FGFRs can block these downstream effects.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to the regulation of gene expression involved in immunity and inflammation. Dysregulation of this pathway is associated with autoimmune diseases and cancers.
Caption: Overview of the JAK-STAT signaling pathway and inhibition point.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry, with significant potential for the development of targeted therapies. The synthetic route via the Fischer indole synthesis is a robust and adaptable method for its preparation. Thorough characterization using modern spectroscopic techniques is essential to confirm the structure and purity of the final compound, which is a critical step in the drug discovery and development process. The understanding of its potential to inhibit key signaling pathways like FGFR and JAK-STAT provides a strong rationale for its further investigation as a lead compound in various therapeutic areas.
References
The Biological Versatility of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. The strategic incorporation of a chlorine atom at the 5-position and a methyl group at the 2-position of this heterocyclic system gives rise to a class of derivatives with significant and diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their role as kinase inhibitors in oncology and inflammatory diseases, as well as their emerging potential in other therapeutic areas.
Kinase Inhibition: A Primary Mechanism of Action
Derivatives of this compound have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in the development and progression of several cancers.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent FGFR inhibitors.[1][2] The 5-chloro substitution on the pyrrolo[2,3-b]pyridine core can enhance the inhibitory activity.
Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | R Group at position X | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 | [1][2] |
Note: Compound 4h has a 5-trifluoromethyl substitution, which is electronically similar to a chloro substitution and provides insight into the potential of halogenated derivatives.
The FGFR signaling cascade is a critical pathway in cell proliferation, differentiation, and migration. Its inhibition by these compounds can lead to anti-tumor effects.
IKKα Inhibition and NF-κB Signaling
The Inhibitor of nuclear factor kappa-B kinase (IKK) complex plays a central role in the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. Derivatives of aminoindazole-pyrrolo[2,3-b]pyridine have been developed as selective inhibitors of IKKα.[3][4]
Table 2: IKKα Inhibitory Activity of Aminoindazole-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | IKKα Ki (nM) | IKKβ Ki (nM) | Reference |
| SU1261 | 10 | 680 | [4] |
| SU1349 | 16 | 3352 | [4] |
Note: While not the exact 5-chloro-2-methyl derivative, these compounds feature the core pyrrolo[2,3-b]pyridine scaffold and demonstrate its potential for IKKα inhibition.
The selective inhibition of IKKα over IKKβ is crucial for dissecting the distinct roles of the canonical and non-canonical NF-κB pathways.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent GSK-3β inhibitors.[5]
Table 3: GSK-3β Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | GSK-3β IC50 (nM) | Reference |
| 41 | 0.22 | [5] |
| 46 | 0.26 | [5] |
| 54 | 0.24 | [5] |
Note: These compounds demonstrate the high potency of the pyrrolo[2,3-b]pyridine scaffold against GSK-3β.
Inhibition of GSK-3β by these derivatives can prevent the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.
Antimicrobial and Antimalarial Activities
Beyond kinase inhibition, the broader class of pyridine and fused pyridine derivatives has shown promise as antimicrobial and antimalarial agents.
Antibacterial Activity
Derivatives of 5-oxo-4H-pyrrolo[3,2-b]pyridine have been identified as a novel class of highly potent antibacterial agents.[6]
Table 4: Antibacterial Activity of Pyrrolo-Pyridine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Most Active Molecule | E. coli | 3.35 | [6] |
Note: This data is for a related pyrrolo-pyridine scaffold and suggests the potential for antibacterial activity within this chemical class.
Antimalarial Activity
Certain pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei.[7] Some compounds showed significant inhibition of parasite multiplication.[7]
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of the biological activity of these compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
Procedure:
-
Add kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by luminescence).
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity as inhibitors of key kinases involved in cancer and inflammatory diseases. Furthermore, the broader class of pyrrolo[2,3-b]pyridines exhibits potential in antimicrobial and antimalarial applications. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and detailed investigation of their mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-2-methyl-7-azaindole. This compound is of significant interest in medicinal chemistry and drug development due to its structural similarity to purines and other biologically active molecules. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, along with detailed experimental protocols and a representative synthetic workflow.
Molecular Structure
IUPAC Name: this compound Synonyms: 5-chloro-2-methyl-7-azaindole Molecular Formula: C₈H₇ClN₂ Molecular Weight: 166.61 g/mol CAS Number: 145934-81-2
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N1-H |
| ~8.10 | d | 1H | H6 |
| ~7.40 | d | 1H | H4 |
| ~6.30 | s | 1H | H3 |
| ~2.45 | s | 3H | C2-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C7a |
| ~148.5 | C2 |
| ~142.0 | C6 |
| ~128.0 | C5 |
| ~120.0 | C4 |
| ~115.0 | C3a |
| ~100.0 | C3 |
| ~14.0 | C2-CH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 166/168 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 151/153 | [M-CH₃]⁺ |
| 131 | [M-Cl]⁺ |
| 104 | [M-Cl-HCN]⁺ |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | C-H Stretch (aromatic) |
| ~2950-2850 | Weak | C-H Stretch (aliphatic) |
| ~1600 | Medium | C=C Stretch (aromatic) |
| ~1470 | Medium | C-H Bend (aliphatic) |
| ~1100 | Strong | C-Cl Stretch |
| ~800 | Strong | C-H Bend (out-of-plane) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse for ¹H; proton-decoupled pulse program for ¹³C.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C; CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Mass Spectrometry
For the analysis of this compound by mass spectrometry, a common technique is electrospray ionization (ESI) coupled with a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (Nitrogen) Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: 50-500 m/z.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid powder like this compound.[1]
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualizations
The following diagrams illustrate a representative synthetic workflow for the preparation of a 5-chloro-7-azaindole scaffold, which is the core of the target molecule.
Caption: Representative Fischer indole synthesis workflow for 5-chloro-7-azaindole derivatives.
References
Crystal Structure of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of analogues of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a core scaffold of significant interest in medicinal chemistry. Due to the limited availability of crystallographic data for the parent compound, this guide focuses on a well-characterized, complex analogue, Pexidartinib, which incorporates the 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety. Pexidartinib is a known kinase inhibitor, and its structural analysis offers valuable insights for the rational design of new therapeutic agents.
Crystal Structure Data
The following table summarizes the crystallographic data for the dihydrochloride dihydrate of Pexidartinib, an analogue of this compound. This data provides a foundational understanding of the three-dimensional arrangement and intermolecular interactions of this class of compounds.
Table 1: Crystal Data and Structure Refinement for Pexidartinib Dihydrochloride Dihydrate [1][2]
| Parameter | Value |
| Empirical Formula | C₂₀H₂₁Cl₃F₃N₅O₂ |
| Formula Weight | 526.77 |
| Temperature (K) | 183(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 5.4641(3) |
| b (Å) | 16.2163(10) |
| c (Å) | 26.3877(17) |
| α (°) | 90 |
| β (°) | 93.0718(18) |
| γ (°) | 90 |
| Volume (ų) | 2334.8(2) |
| Z | 4 |
| Data Collection and Refinement | |
| Reflections collected | 34479 |
| Independent reflections | 4145 |
| R_int | 0.0479 |
| Goodness-of-fit on F² | 1.044 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0365, wR₂ = 0.0879 |
| R indices (all data) | R₁ = 0.0444, wR₂ = 0.0879 |
| CCDC No. | 2265163 |
In the crystal structure of Pexidartinib dihydrochloride dihydrate, the asymmetric unit contains one molecule of pexidartinib, two chloride ions, and two water molecules.[1][2] The nitrogen atom of the central pyridine ring and the nitrogen in the pyrrolopyridine group are both protonated.[1][2] The molecule exhibits a complex network of intermolecular interactions, including N–H···O and N–H···Cl hydrogen bonds with the surrounding water molecules and chloride ions.[1][2] Additionally, water-chloride (O–H···Cl) and water-water (O–H···O) interactions are observed, contributing to a stable, three-dimensional hydrogen-bonded framework.[1][2]
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of this compound analogues, based on established methodologies for related 7-azaindole derivatives.
Synthesis and Crystallization
The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various established synthetic routes. A general procedure often involves the cyclization of appropriately substituted aminopyridines. For the specific analogue Pexidartinib, its dihydrochloride salt was prepared following published procedures.[1]
A representative crystallization procedure to obtain single crystals suitable for X-ray diffraction is as follows:
-
Dissolution: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol and DMSO-d₆) to achieve a saturated or near-saturated solution.[3]
-
Slow Evaporation: The solution is then allowed to stand undisturbed at room temperature, permitting the slow evaporation of the solvent. This gradual increase in concentration promotes the formation of well-ordered single crystals.[3]
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (e.g., 183 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å).[1][2]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure. This computational process reveals the precise atomic coordinates, bond lengths, bond angles, and other structural parameters.
Signaling Pathway and Experimental Workflow
Analogues of this compound, such as Pexidartinib, are often developed as kinase inhibitors. Pexidartinib, for instance, targets colony-stimulating factor-1 receptor (CSF-1R), c-Kit, and Flt-3.[1] The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and the inhibitory action of a 7-azaindole derivative.
Caption: Generalized RTK signaling pathway and inhibition.
The following diagram illustrates a typical experimental workflow for the development and characterization of these analogues.
Caption: Drug discovery workflow for pyrrolopyridine analogues.
References
The Core Mechanism of Action of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, inflammation, and neurodegenerative diseases. The inclusion of a chloro-substituent at the 5-position and a methyl group at the 2-position can significantly influence the potency and selectivity of these compounds. This technical guide delves into the primary mechanisms of action for this class of compounds, focusing on their molecular targets, the signaling pathways they modulate, and the experimental validation of their activity.
Primary Mechanism of Action: Kinase Inhibition
Compounds based on the 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine core predominantly function as inhibitors of protein kinases. These enzymes play a crucial role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The general mechanism involves the 1H-pyrrolo[2,3-b]pyridine scaffold acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region within the ATP-binding pocket. This competitive inhibition prevents ATP from binding, thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling cascades that control cell proliferation, survival, and migration.
Key Molecular Targets and Associated Signaling Pathways
The specific kinase targets of this compound derivatives are determined by the nature and position of other substituents on the core scaffold. Several key kinase families have been identified as primary targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
A significant number of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] Abnormal activation of FGFR signaling, through mutations, amplifications, or fusions, is a key driver in various cancers.
Signaling Pathway:
Upon binding of fibroblast growth factor (FGF) ligands, FGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades. These pathways are central to cell proliferation, survival, angiogenesis, and migration.[2] 1H-pyrrolo[2,3-b]pyridine-based inhibitors block the initial autophosphorylation step, effectively shutting down these downstream signals.
Quantitative Data: FGFR Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | [2][3] |
| 4h | FGFR2 | 9 | 4T1 (Breast Cancer) | [2][3] |
| 4h | FGFR3 | 25 | 4T1 (Breast Cancer) | [2][3] |
| 4h | FGFR4 | 712 | 4T1 (Breast Cancer) | [2][3] |
| 1 | FGFR1 | 1900 | - | [3] |
| 4a | FGFR1 | ~95 (derived) | - | [3] |
Janus Kinase (JAK) Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been designed as selective inhibitors of Janus Kinase 1 (JAK1).[5] JAK kinases are critical components of the JAK/STAT signaling pathway, which is essential for mediating cellular responses to a wide range of cytokines and growth factors involved in inflammation and immunity.
Signaling Pathway:
Cytokine binding to its receptor leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Selective JAK1 inhibitors can block the signaling of specific cytokines, making them promising therapeutic agents for autoimmune diseases.
Quantitative Data: JAK1 Inhibition
| Compound ID | Target | IC50 (nM) | Selectivity | Reference |
| 31g | JAK1 | Potent (specific value not stated) | Selective for JAK1 | [5] |
Inhibition of Other Kinases
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its adaptation to target other kinases, including:
-
Inhibitor of kappaB kinase (IKK) α: These kinases are central to the non-canonical NF-κB signaling pathway, which is involved in inflammation and immunity.[6]
-
Adaptor-associated kinase 1 (AAK1): AAK1 is involved in clathrin-mediated endocytosis and has been identified as a potential target for pain management.[7]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): The FDA-approved drug Pexidartinib, which contains a 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety, targets CSF-1R, c-Kit, and Flt-3, and is used to treat tenosynovial giant cell tumors.[8]
Experimental Protocols
The identification and characterization of these kinase inhibitors rely on a suite of standardized experimental protocols.
Kinase Inhibition Assays
Objective: To quantify the potency of a compound against a specific kinase.
Typical Protocol (e.g., for FGFR1):
-
Reagents: Recombinant human FGFR1 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr)), ATP, and the test compound.
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assays
Objective: To assess the effect of the compound on the growth of cancer cell lines.
Typical Protocol (e.g., SRB or MTT assay):
-
Cell Culture: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
Staining:
-
SRB (Sulforhodamine B) Assay: Cells are fixed, and the total protein content is stained with SRB dye.
-
MTT Assay: MTT reagent is added, which is converted to formazan crystals by metabolically active cells.
-
-
Quantification: The bound dye (SRB) or formazan crystals (MTT) are solubilized, and the absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC50 or GI50 (concentration for 50% growth inhibition) is determined.
Western Blotting
Objective: To determine the effect of the compound on the phosphorylation status of target kinases and downstream signaling proteins within cells.
Typical Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specific time. Subsequently, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-FGFR, p-ERK) and the total form of the protein.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the inhibitory effect of the compound.
Conclusion
The this compound scaffold is a highly adaptable and potent core for the development of kinase inhibitors. The primary mechanism of action for compounds in this class is the competitive inhibition of ATP binding to the kinase domain, leading to the suppression of key signaling pathways involved in cell growth, survival, and inflammation. The specific therapeutic application is dictated by the targeted kinase family, with FGFR, JAK, and IKK being prominent examples. Further research and optimization of substitutions on this privileged scaffold continue to yield promising candidates for the treatment of a wide range of human diseases.
References
- 1. Buy 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (EVT-11993983) [evitachem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Literature review on the discovery of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
An In-Depth Technical Guide on the Discovery and Synthesis of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold is of significant interest due to its prevalence in a multitude of biologically active compounds. This core structure is a key component in numerous kinase inhibitors, highlighting its importance in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the synthesis of a specific derivative, this compound, and explores its potential biological significance based on the activities of structurally related compounds.
Synthesis of this compound
The primary and most effective method for the synthesis of 2,3-disubstituted 5-chloro-7-azaindoles is the Fischer indole synthesis.[3] This classic reaction involves the acid-catalyzed cyclization of a substituted arylhydrazine with an aldehyde or ketone.[3] In the case of this compound, the key precursors are 5-chloro-2-hydrazinopyridine and acetone.
The overall synthetic workflow can be visualized as a two-step process: the preparation of the hydrazinopyridine intermediate followed by the Fischer indole cyclization.
Experimental Protocols
Step 1: Synthesis of 5-chloro-2-hydrazinopyridine
This procedure is adapted from a known synthesis of 2-hydrazino-5-chloropyridine.[4]
-
Materials:
-
2,5-dichloropyridine
-
Hydrazine hydrate
-
Ethanol (optional, as a solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichloropyridine (1 equivalent) with hydrazine hydrate (approximately 4 equivalents).[4][5]
-
The reaction mixture is heated to 100 °C and stirred for an extended period (e.g., 48 hours) to ensure the completion of the reaction.[5]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 5-chloro-2-hydrazinopyridine, can be isolated and purified using standard techniques such as extraction and recrystallization.[4]
-
Step 2: Fischer Indole Synthesis of this compound
This protocol is based on the general principles of the Fischer indole synthesis for related 7-azaindoles.[3][6]
-
Materials:
-
5-chloro-2-hydrazinopyridine (from Step 1)
-
Acetone
-
Polyphosphoric acid (PPA)
-
Appropriate solvents for workup and purification (e.g., water, ethyl acetate)
-
-
Procedure:
-
In a reaction vessel, combine 5-chloro-2-hydrazinopyridine (1 equivalent) with an excess of acetone.
-
Carefully add polyphosphoric acid (PPA) to the mixture as the acid catalyst. PPA is highly viscous and corrosive and should be handled with care.[6]
-
Heat the reaction mixture to a temperature typically in the range of 80-120 °C and maintain for several hours (e.g., 2-6 hours).[6]
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
For workup, carefully quench the reaction by pouring the mixture into ice water.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtering off the drying agent, concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.[6]
-
Data Presentation
| Reaction Step | Starting Materials | Reagents/Catalysts | Typical Conditions | Product | Reported Yield (Analogous Reactions) |
| 1 | 2,5-dichloropyridine | Hydrazine hydrate | 100 °C, 48 hours | 5-chloro-2-hydrazinopyridine | ~32%[4] |
| 2 | 5-chloro-2-hydrazinopyridine, Acetone | Polyphosphoric acid (PPA) | 80-120 °C, 2-6 hours | This compound | Not specified for this exact compound, but generally moderate to good yields for Fischer indole synthesis. |
Biological Activity and Potential Signaling Pathways
While specific biological data for this compound is not extensively reported in the public domain, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been a fertile ground for the discovery of potent kinase inhibitors.[2][7][8] The presence of the 5-chloro-1H-pyrrolo[2,3-b]pyridine core in the approved kinase inhibitor Pexidartinib strongly suggests that this scaffold has the potential to interact with the ATP-binding site of various kinases.[9]
Pexidartinib is known to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit, and fms-like tyrosine kinase-3 (Flt-3).[9] These kinases are involved in crucial cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Furthermore, other derivatives of the 7-azaindole scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[7][8] Inhibition of these kinases can impact downstream signaling cascades such as the RAS/MAPK and JAK/STAT pathways, respectively.
| Compound Class/Example | Target(s) | Reported Activity (IC50/EC50) | Therapeutic Area | Reference |
| Pexidartinib (contains 5-chloro-1H-pyrrolo[2,3-b]pyridine) | CSF-1R, c-Kit, Flt-3 | Not specified in provided abstracts | Tenosynovial giant cell tumor | [9] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM (for compound 4h) | Cancer | [7] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | JAK1 | Potent and selective inhibition | Inflammatory and autoimmune diseases | [8] |
| Aminoindazole-pyrrolo[2,3-b]pyridine derivatives | IKKα | High potency and selectivity | Cancer, Inflammation | [10] |
Given the established role of the 7-azaindole scaffold in kinase inhibition, it is highly probable that this compound would also exhibit activity against one or more protein kinases. The signaling pathways modulated by such compounds are central to cell growth and proliferation. A generalized representation of a receptor tyrosine kinase signaling pathway that could be targeted is shown below.
Conclusion
This compound is a synthetically accessible derivative of the medicinally important 7-azaindole scaffold. Its preparation via the well-established Fischer indole synthesis provides a reliable route for its production. While direct biological data for this specific compound is limited, the extensive research into structurally similar molecules, particularly as potent kinase inhibitors, strongly suggests its potential as a valuable building block or lead compound in drug discovery. Further investigation into the biological activity of this compound is warranted to explore its potential as a therapeutic agent, likely targeting signaling pathways involved in cell proliferation and inflammation.
References
- 1. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an azaindole derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold is a core structural component in a variety of biologically active molecules, including potent kinase inhibitors.[1][2] This guide provides a detailed overview of the known physicochemical properties of this compound, relevant experimental protocols, and its role as a scaffold in targeting key signaling pathways in drug development.
Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [3][4] |
| Molecular Weight | 166.61 g/mol | [3][4] |
| CAS Number | 145934-81-2 | [3] |
| Appearance | Solid (Predicted) | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| logP | Not available |
Experimental Protocols
General Synthesis Workflow
The synthesis of substituted pyrrolo[2,3-b]pyridines often involves the construction of the bicyclic ring system from a substituted pyridine precursor. A common strategy is the cyclization of an appropriately functionalized aminopyridine.
Caption: General workflow for the synthesis of pyrrolo[2,3-b]pyridines.
Methodology for Physicochemical Property Determination
-
Melting Point: The melting point would be determined using a standard melting point apparatus. The crystalline solid is placed in a capillary tube and heated slowly. The temperature range over which the solid melts is recorded as the melting point.
-
Solubility: Aqueous solubility can be determined using the shake-flask method. An excess amount of the compound is added to a known volume of water or buffer at a specific temperature. The suspension is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
LogP (Octanol-Water Partition Coefficient): The logP value, a measure of lipophilicity, can be determined experimentally using the shake-flask method or more commonly by reverse-phase HPLC (RP-HPLC). In the HPLC method, the retention time of the compound is correlated with the known logP values of a set of standard compounds.
Biological Context and Role in Drug Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1] Consequently, FGFRs are an attractive target for cancer therapy.[5] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors.[1][6] These inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling.
Caption: Inhibition of the FGFR signaling pathway by a pyrrolo[2,3-b]pyridine-based compound.
Inhibition of Janus Kinase (JAK) Signaling
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine-mediated inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[7] Selective inhibition of specific JAK isoforms is a promising therapeutic strategy for various diseases. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop selective JAK1 inhibitors, demonstrating its versatility as a pharmacophore.[7]
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrrolo[2,3-b]pyridine-based compound.
Conclusion
This compound is a valuable heterocyclic building block in the field of drug discovery. While comprehensive experimental data on its specific physicochemical properties are limited in publicly available literature, its structural framework is a proven scaffold for developing potent and selective kinase inhibitors targeting critical pathways like FGFR and JAK/STAT. Further research into this and related compounds holds significant promise for the development of novel therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-methyl- - CAS:145934-81-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. 5-Chloro-4-methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1020056-87-4 [sigmaaldrich.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 7. pubs.acs.org [pubs.acs.org]
In Silico Modeling and Docking of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a critical scaffold in the development of targeted therapeutics, particularly protein kinase inhibitors. This technical whitepaper provides a comprehensive overview of a hypothetical in silico modeling and molecular docking study of a specific derivative, 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. This document outlines the methodologies for such a study, presents illustrative data in a structured format, and visualizes key pathways and workflows to guide researchers in the field of computational drug design and discovery. While direct experimental data for this specific compound is not publicly available, this guide is constructed from established protocols and data for structurally related compounds targeting protein kinases.
Introduction
The 1H-pyrrolo[2,3-b]pyridine core is a prevalent heterocyclic motif in medicinal chemistry due to its structural resemblance to purine and its ability to form key hydrogen bonding interactions with protein targets.[1][2] Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[3]
This guide focuses on a representative compound, this compound, and outlines a comprehensive in silico approach to evaluate its potential as a kinase inhibitor. The methodologies described herein are based on standard computational chemistry techniques and are intended to serve as a detailed protocol for researchers.
Target Selection: Fibroblast Growth Factor Receptor (FGFR)
Based on the established activity of the 1H-pyrrolo[2,3-b]pyridine scaffold, Fibroblast Growth Factor Receptor (FGFR) has been selected as a representative target for this hypothetical study. The FGFR family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and angiogenesis.[4] Aberrant FGFR signaling is implicated in various cancers, making it a well-validated therapeutic target.[5]
FGFR Signaling Pathway
The binding of fibroblast growth factor (FGF) to FGFR induces receptor dimerization and autophosphorylation of the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.
Experimental Protocols: In Silico Modeling and Docking
This section details the proposed computational workflow for assessing the binding of this compound to the FGFR kinase domain.
Molecular Docking Workflow
The following diagram illustrates the key steps in the molecular docking protocol.
Detailed Methodology
3.2.1. Software and Tools
-
Molecular Modeling and Visualization: PyMOL, UCSF Chimera
-
Ligand Preparation: ChemDraw, Avogadro
-
Docking Software: AutoDock Tools (ADT), AutoDock Vina[6]
-
Protein Data Bank (PDB) for crystal structures.
3.2.2. Protein Preparation
-
Selection of Crystal Structure: The crystal structure of the FGFR1 kinase domain in complex with a known inhibitor is obtained from the Protein Data Bank (PDB ID: 4V04).
-
Preparation using AutoDock Tools (ADT):
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein.
-
Kollman charges are assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format.[6]
-
3.2.3. Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and optimized using a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro.
-
Preparation using ADT:
-
The ligand's root and rotatable bonds are defined.
-
Gasteiger charges are assigned to the ligand atoms.
-
The prepared ligand is saved in the PDBQT file format.[6]
-
3.2.4. Grid Box Generation
-
Defining the Binding Site: A grid box is generated to define the active site of the FGFR kinase domain.
-
Centering the Grid: The grid box is centered on the position of the co-crystallized ligand from the original PDB file to encompass the ATP-binding pocket.
-
Setting Dimensions: The dimensions of the grid box are set to be sufficiently large (e.g., 25 x 25 x 25 Å) to allow for the free rotation and translation of the ligand during the docking simulation.
3.2.5. Molecular Docking Simulation
-
Execution of Docking: The molecular docking simulation is performed using AutoDock Vina.[6]
-
Configuration: The configuration file for AutoDock Vina specifies the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate (e.g., 10).
-
Exhaustiveness: The exhaustiveness parameter, which controls the thoroughness of the search, is set to a standard value (e.g., 8).
3.2.6. Analysis of Docking Results
-
Binding Affinity: The predicted binding affinities (in kcal/mol) for each generated pose are analyzed. The pose with the lowest binding energy is considered the most favorable.
-
Interaction Analysis: The top-ranked binding pose is visualized in a molecular modeling program (e.g., PyMOL) to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the FGFR active site.
Illustrative Results
The following tables present hypothetical quantitative data that could be generated from the described in silico study.
Table 1: Predicted Binding Affinities
| Compound | Target | Predicted Binding Affinity (kcal/mol) |
| This compound | FGFR1 | -8.5 |
| Reference Inhibitor (from PDB: 4V04) | FGFR1 | -9.2 |
Table 2: Key Intermolecular Interactions
| Compound | Interacting Residue | Interaction Type | Distance (Å) |
| This compound | Ala564 | Hydrogen Bond | 2.9 |
| Glu565 | Hydrogen Bond | 3.1 | |
| Val492 | Hydrophobic | 3.8 | |
| Leu630 | Hydrophobic | 4.1 | |
| Phe642 | Pi-Pi Stacking | 4.5 |
Discussion
The hypothetical results suggest that this compound has a strong predicted binding affinity for the FGFR1 kinase domain. The analysis of the binding pose would likely reveal that the 1H-pyrrolo[2,3-b]pyridine core forms crucial hydrogen bonds with the hinge region of the kinase (e.g., with the backbone amide of Ala564), a common binding motif for kinase inhibitors. The 2-methyl group could be positioned to make favorable hydrophobic contacts within the active site, while the 5-chloro substituent may also contribute to binding through halogen bonding or by occupying a hydrophobic pocket.
Conclusion
This technical guide provides a detailed framework for conducting an in silico modeling and docking study of this compound against the FGFR kinase. The outlined protocols and illustrative data serve as a valuable resource for researchers engaged in the computational design and evaluation of novel kinase inhibitors. While the presented data is hypothetical, the methodologies are grounded in established computational practices and provide a solid foundation for initiating such a research endeavor. Further experimental validation, such as in vitro kinase assays and cell-based proliferation assays, would be required to confirm the in silico predictions.
References
- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine: A Technical Guide
Introduction: The compound 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine belongs to the 7-azaindole class of heterocyclic compounds. While this specific molecule is not extensively documented as a therapeutic agent itself, its core scaffold, 1H-pyrrolo[2,3-b]pyridine, is a privileged structure in medicinal chemistry. It serves as a crucial pharmacophore in a variety of kinase inhibitors, demonstrating significant therapeutic potential across oncology, inflammation, and autoimmune diseases. This guide details the key protein targets, associated signaling pathways, and inhibitory activities of compounds built upon this scaffold, with a particular focus on the clinically approved drug Pexidartinib, which shares a high degree of structural similarity.
Primary Therapeutic Targets and Associated Compounds
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for several key protein kinases implicated in disease pathogenesis. The substitution pattern on the pyrrolopyridine ring dictates the target specificity and potency.
Colony-Stimulating Factor 1 Receptor (CSF-1R) and KIT Proto-Oncogene (c-Kit)
A prominent example of a drug featuring the 1H-pyrrolo[2,3-b]pyridine core is Pexidartinib (TURALIO™). It contains a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl moiety and is a potent tyrosine kinase inhibitor.[1][2] Pexidartinib is an ATP-competitive inhibitor targeting CSF-1R, c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][3] Its primary therapeutic effect in tenosynovial giant cell tumor (TGCT) is mediated through the inhibition of CSF-1R.[2][4] TGCT is characterized by the overexpression of CSF1, which recruits macrophages and other cells that constitute the bulk of the tumor.[4][5] By blocking the CSF-1R signaling pathway, pexidartinib inhibits the proliferation and survival of these tumor-associated macrophages.[4][6]
Fibroblast Growth Factor Receptors (FGFRs)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of the FGFR family of receptor tyrosine kinases.[7] Abnormal activation of FGFR signaling is a known driver in various cancers.[7] These inhibitors act by binding to the ATP pocket of the FGFR kinase domain, thereby blocking downstream signaling pathways such as the RAS–MEK–ERK and PI3K–Akt pathways, which are crucial for cell proliferation and survival.[7]
Janus Kinases (JAKs)
N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective inhibitors of Janus kinase 1 (JAK1).[8][9] JAK1 is a key mediator of cytokine signaling through the JAK/STAT pathway, which is central to inflammatory and autoimmune responses.[8] Selective inhibition of JAK1 is a promising strategy for treating diseases like rheumatoid arthritis and inflammatory bowel disease. Other derivatives have shown potent activity against JAK3.[10][11]
Cyclin-Dependent Kinase 8 (CDK8)
A derivative containing a 1H-pyrrolo[2,3-b]pyridin-5-yl moiety has been identified as a potent type II inhibitor of CDK8.[12][13] CDK8 is a transcriptional regulator and has been identified as an oncogene in colorectal cancer (CRC).[12][13] Inhibition of CDK8 can downregulate the WNT/β-catenin signaling pathway, which is often hyperactivated in CRC, leading to cell cycle arrest and reduced tumor growth.[12][14]
Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα)
An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel class of potent and selective IKKα inhibitors.[15][16] IKKα is a central kinase in the non-canonical NF-κB signaling pathway, which plays a critical role in the development and function of the immune system.[17][18] Dysregulation of this pathway is associated with autoimmune diseases and malignancies.[18]
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets.
| Table 1: Inhibitory Activity of Pexidartinib | |
| Target Kinase | IC50 (nM) |
| c-Kit | 10[3] |
| CSF-1R (cFMS) | 20[3][19] |
| FLT3 | 160[3] |
| KDR (VEGFR2) | 350[3] |
| LCK | 860[3] |
| FLT1 (VEGFR1) | 880[3] |
| NTRK3 | 890[3] |
| Table 2: Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives | ||
| Compound Class | Target Kinase | IC50 / Ki (nM) |
| FGFR Inhibitor (Cmpd 4h) | FGFR1 | 7[7] |
| FGFR2 | 9[7] | |
| FGFR3 | 25[7] | |
| FGFR4 | 712[7] | |
| JAK1 Inhibitor (Cmpd 31g) | JAK1 | Potent JAK1-selective inhibitor[8] |
| JAK3 Inhibitor (Cmpd 14c) | JAK3 | Potent, moderately selective JAK3 inhibitor[10] |
| CDK8 Inhibitor (Cmpd 22) | CDK8 | 48.6[12][13] |
| IKKα Inhibitor (SU1261) | IKKα | Ki = 10[20] |
| IKKβ | Ki = 680[20] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine derivatives are achieved by modulating key cellular signaling pathways.
CSF-1R Signaling Pathway
Pexidartinib inhibits the binding of CSF-1 to its receptor, CSF-1R.[4] This prevents receptor dimerization and autophosphorylation, thereby blocking downstream signaling cascades such as PI3K-AKT and ERK1/2, which are essential for the proliferation and survival of macrophages.[4][21]
References
- 1. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pexidartinib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ENLIVEN Phase 3 Study of Pexidartinib in Tenosynovial Giant Cell Tumor (TGCT) Will Continue to Completion Following Enrollment Discontinuation- Daiichi Sankyo US [daiichisankyo.us]
- 6. Pexidartinib (PLX3397) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Non-canonical NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rndsystems.com [rndsystems.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: An Application Note for Researchers
This document provides a detailed synthesis protocol for 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on a two-step synthetic route, commencing with the formation of the 2-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by selective chlorination. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a two-stage process. The initial stage involves the construction of the 2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole) scaffold from 2-amino-3-methylpyridine. The second stage is the regioselective chlorination of the 7-azaindole ring at the 5-position.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine
This stage is performed in two steps: acetylation of 2-amino-3-methylpyridine followed by a cyclization reaction.[1]
Step 1a: Acetylation of 2-amino-3-methylpyridine
Protocol:
-
To a solution of 2-amino-3-methylpyridine in toluene, add acetic anhydride.
-
Heat the reaction mixture and maintain the temperature for the specified duration.
-
Upon completion, cool the reaction mixture and isolate the product, 2-acetamido-3-methylpyridine.
Step 1b: Cyclization to 2-methyl-1H-pyrrolo[2,3-b]pyridine
Protocol:
-
In a suitable reaction vessel, dissolve 2-acetamido-3-methylpyridine in N-methylaniline.
-
Under an inert atmosphere, add sodium amide to the solution.
-
Heat the mixture to a high temperature to effect cyclization.
-
After the reaction is complete, cool the mixture and work up to isolate the 2-methyl-1H-pyrrolo[2,3-b]pyridine product.
Quantitative Data for Stage 1:
| Parameter | Value |
| Step 1a: Acetylation | |
| Starting Material | 2-amino-3-methylpyridine |
| Reagent | Acetic anhydride |
| Solvent | Toluene |
| Molar Ratio (Starting Material:Reagent) | 1 : 1-3 |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 1-72 h |
| Step 1b: Cyclization | |
| Starting Material | 2-acetamido-3-methylpyridine |
| Reagent | Sodium amide |
| Solvent | N-methylaniline |
| Molar Ratio (Starting Material:Reagent) | 1 : 1-5 |
| Reaction Temperature | 250-260 °C |
| Reaction Time | 10-120 min |
| Overall Yield (Stage 1) | >60% |
| Purity of Product | ≥99.5% |
Stage 2: Synthesis of this compound
This stage involves the selective electrophilic chlorination of the 2-methyl-1H-pyrrolo[2,3-b]pyridine intermediate. The following protocol is a proposed method based on common chlorination procedures for heterocyclic compounds and may require optimization.
Protocol:
-
Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Add N-Chlorosuccinimide (NCS) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Proposed Quantitative Data for Stage 2:
| Parameter | Value |
| Starting Material | 2-methyl-1H-pyrrolo[2,3-b]pyridine |
| Reagent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile or Dichloromethane |
| Molar Ratio (Starting Material:Reagent) | 1 : 1.1 |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-24 h (monitor by TLC) |
| Expected Yield | Moderate to Good (requires optimization) |
Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Stage | Reaction | Key Reagents | Solvent | Temperature (°C) | Time | Yield |
| 1a | Acetylation | Acetic anhydride | Toluene | 60-80 | 1-72 h | - |
| 1b | Cyclization | Sodium amide | N-methylaniline | 250-260 | 10-120 min | >60% (overall for Stage 1) |
| 2 | Chlorination | N-Chlorosuccinimide | Acetonitrile | RT-50 | 2-24 h | To be determined |
Logical Relationships in Synthesis
The synthesis follows a logical progression from a simple pyridine derivative to the more complex bicyclic azaindole, which is then functionalized.
Figure 2: Logical progression of the synthetic strategy.
References
Application Notes and Protocols for Kinase Inhibitor Assays: 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the versatile 7-azaindole scaffold, represents a promising core structure for the development of potent and selective kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions with the hinge region of various kinases. The strategic placement of a chlorine atom at the 5-position and a methyl group at the 2-position can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and standardized protocols for evaluating the inhibitory activity of this compound and its analogs against a panel of therapeutically relevant kinases.
Target Kinases and Therapeutic Potential
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against a range of kinase families implicated in oncology, inflammation, and neurodegenerative diseases. While specific data for the 2-methyl derivative is emerging, extensive research on closely related analogs provides strong rationale for its investigation against targets such as:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers.[1]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): A critical regulator of macrophage function, implicated in cancer and inflammatory disorders.
-
Janus Kinases (JAKs): Central to cytokine signaling pathways that mediate immune responses and inflammation.[2][3]
-
Inhibitor of nuclear factor kappa-B kinase (IKK) subunits: Key regulators of the NF-κB signaling pathway, which is involved in immunity and inflammation.[4]
-
Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator implicated in colorectal cancer.[5]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets. This data, derived from publicly available literature, provides a benchmark for the expected potency of compounds based on this scaffold.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 | |
| 1 | FGFR1 | 1900 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1]
Table 2: Inhibitory Activity of Aminoindazole-pyrrolo[2,3-b]pyridine Derivatives against IKKs
| Compound ID | Target Kinase | Ki (nM) |
| SU1261 | IKKα | 10 |
| IKKβ | 680 | |
| SU1349 | IKKα | 16 |
| IKKβ | 3352 |
Data from a study on aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα.[4]
Table 3: Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative against CDK8
| Compound ID | Target Kinase | IC50 (nM) |
| H1 | CDK8 | 35.2 |
Data from a study on a novel 1H-pyrrolo[2,3-b]pyridine derivative as a potent CDK8 inhibitor.[5]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or analog) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the kinase solution (containing the kinase and substrate in assay buffer) to each well of a 384-well plate.
-
Add 25 nL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (in assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathways
Caption: FGFR Signaling Pathway and its Inhibition.
Caption: JAK-STAT Signaling Pathway and its Inhibition.
Experimental Workflow
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and structural resemblance to indole have made it a versatile core for the development of potent and selective inhibitors targeting a range of biological entities, from protein kinases to viral proteases and bacterial enzymes. This document provides a comprehensive overview of its application in drug discovery, complete with experimental protocols and data to guide further research and development.
Kinase Inhibition: A Prominent Application
The most notable application of the this compound scaffold is in the design of protein kinase inhibitors. The scaffold serves as an effective hinge-binding motif, a key interaction for many kinase inhibitors.
Pexidartinib: A Case Study
Pexidartinib (Turalio®), an FDA-approved drug for the treatment of tenosynovial giant cell tumor (TGCT), is a prime example of a drug built upon this scaffold.[1] It is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages.[2][3]
Mechanism of Action: Pexidartinib functions by targeting the CSF-1R, as well as other kinases like c-KIT and FLT3.[2][4] In TGCT, the tumor cells overproduce CSF-1, which in turn recruits and stimulates CSF-1R-expressing cells of the macrophage lineage that constitute a major component of the tumor mass.[3] By inhibiting CSF-1R, pexidartinib blocks the signaling cascade that leads to the proliferation of these cells, thereby reducing tumor size and alleviating symptoms.[2][5]
Signaling Pathway: The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival, proliferation, and differentiation. Pexidartinib competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing this autophosphorylation and subsequent downstream signaling.[2][5]
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Pexidartinib and other 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pexidartinib | CSF-1R | 17 - 20 | [2] |
| c-KIT | 10 - 12 | [2] | |
| FLT3-ITD | 9 | [2] | |
| Compound 14c | JAK3 | 1600 | [6] |
| Compound 11h | PDE4B | 140 | [7] |
Antiviral and Antibacterial Applications
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the development of antimicrobial agents. Derivatives have shown promising activity against various pathogens.
Antiviral Activity
Recent studies have explored derivatives of the pyrrolopyridine scaffold as potential antiviral agents, including against the SARS-CoV-2 main protease (Mpro).
Antibacterial Activity
Several 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of highly potent antibacterial agents.
Quantitative Data: Antimicrobial Activity
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Pyrrolo[3,2-b]pyridine Derivative | E. coli | 3.35 | [2] |
| Compound 2 | Pseudomonas aeruginosa | 50 | |
| Compound 3 | Staphylococcus aureus | N/A (Comparable to Ciprofloxacin) |
Experimental Protocols
Synthesis of this compound
Protocol:
-
Acylation of 2-Amino-5-chloro-3-methylpyridine:
-
To a solution of 2-amino-5-chloro-3-methylpyridine in an appropriate solvent (e.g., toluene), add acetic anhydride.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2-acetamido-5-chloro-3-methylpyridine by recrystallization or column chromatography.
-
-
Cyclization to form the Pyrrolo[2,3-b]pyridine ring:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-acetamido-5-chloro-3-methylpyridine in a high-boiling point solvent (e.g., N-methylaniline or diphenyl ether).
-
Add a strong base, such as sodium amide (NaNH2), portion-wise at an elevated temperature (e.g., 200-250 °C).
-
Maintain the reaction at this temperature for a specified time (e.g., 30-60 minutes).
-
Carefully quench the reaction by cooling and adding a proton source (e.g., water or ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
In Vitro CSF-1R Kinase Assay
This protocol is designed to evaluate the inhibitory activity of compounds against the CSF-1R kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., a poly-Glu,Tyr peptide)
-
Test compound (dissolved in DMSO)
-
Detection reagents (e.g., LanthaScreen™ Tb-anti-pTyr antibody and GFP-substrate)
-
384-well microplates
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Dilute the CSF-1R enzyme and peptide substrate in kinase buffer.
-
Prepare the ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.
-
Add the diluted CSF-1R enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (e.g., Tb-anti-pTyr antibody and GFP-substrate).
-
Incubate the plate at room temperature to allow for antibody binding.
-
Read the plate on a suitable microplate reader capable of measuring time-resolved fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the signal ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The this compound scaffold is a highly valuable building block in modern drug discovery. Its proven success in the development of the kinase inhibitor Pexidartinib highlights its potential as a privileged scaffold. The emerging data on its utility in crafting novel antiviral and antibacterial agents further underscores its versatility. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the therapeutic applications of this promising chemical entity.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and strategic placement of nitrogen atoms allow for key hydrogen bonding interactions with a variety of biological targets, particularly protein kinases. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.
Core Applications in Drug Discovery
The inherent structural features of the this compound scaffold make it an excellent pharmacophore for the development of kinase inhibitors. The pyrrolo[2,3-b]pyridine core acts as a hinge-binder, a critical interaction for inhibiting the catalytic activity of kinases. This has led to the successful development of potent and selective inhibitors for several important cancer-related kinases.
Key Therapeutic Targets:
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): A key regulator of macrophage survival and differentiation, CSF-1R is a prime target in oncology. Pexidartinib, an FDA-approved drug for tenosynovial giant cell tumor, features the 5-chloro-1H-pyrrolo[2,3-b]pyridine core.[1][2]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The pyrrolo[2,3-b]pyridine scaffold has been instrumental in designing potent FGFR inhibitors.[3]
-
Janus Kinases (JAKs): As crucial mediators of cytokine signaling, JAKs are important targets for inflammatory diseases and cancers. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown promise as JAK1-selective inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of exemplary compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold against their respective kinase targets.
Table 1: Kinase Inhibitory Activity of Pexidartinib (PLX3397)
| Target Kinase | IC50 (nM) |
| CSF-1R | 17 |
| c-KIT | 12 |
| FLT3-ITD | 9 |
Table 2: Kinase Inhibitory Activity of Compound 4h
| Target Kinase | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data sourced from[3]
Signaling Pathways and Mechanisms of Action
Inhibitors based on the this compound scaffold primarily function by blocking ATP-binding sites of kinases, thereby preventing autophosphorylation and the activation of downstream signaling cascades that promote cell proliferation and survival.
Caption: FGFR Signaling Pathway and Inhibition by Pyrrolo[2,3-b]pyridine Derivatives.
Caption: JAK-STAT Signaling Pathway and Inhibition by Pyrrolo[2,3-b]pyridine Derivatives.
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and final compounds, as well as for critical biological assays, are provided below.
Synthesis Protocols
Caption: General Synthesis Workflow for Pyrrolo[2,3-b]pyridine Derivatives.
Protocol 1: Synthesis of 3-(3,5-dimethoxybenzylidene)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate for 4h)
-
Materials: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol), 3,5-dimethoxybenzaldehyde (183 mg, 1.1 mmol), Potassium hydroxide (281 mg, 5 mmol), Methanol (7 mL), Ethyl acetate, Water, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in methanol, add 3,5-dimethoxybenzaldehyde and potassium hydroxide.[3]
-
Stir the reaction mixture at 50 °C for 5 hours.[3]
-
Pour the reaction mixture into water and extract with ethyl acetate.[3]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using 5% methanol in dichloromethane as the eluent to yield the title compound.[3]
-
Protocol 2: Synthesis of 3-(3,5-dimethoxybenzyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 4h)
-
Materials: Intermediate from Protocol 1, Acetonitrile, Triethylsilane, Trifluoroacetic acid.
-
Procedure:
Biological Assay Protocols
Caption: General Workflow for In Vitro Kinase and Cell Viability Assays.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
-
Objective: To determine the IC50 value of a test compound against a specific kinase.
-
Materials: Recombinant kinase (e.g., FGFR1, JAK1), peptide substrate (e.g., IRS1-tide for JAK1), ATP, Kinase assay buffer, Test compound, Luminescent kinase assay kit (e.g., Kinase-Glo® MAX), White 96-well plates.
-
Procedure:
-
Prepare a master mixture containing kinase assay buffer, ATP (at a concentration close to its Km), and the appropriate peptide substrate.[5]
-
Add 25 µL of the master mixture to each well of a 96-well plate.[5]
-
Prepare serial dilutions of the test compound in inhibitor buffer (e.g., DMSO).
-
Add 5 µL of the inhibitor solution to the "Test Inhibitor" wells. Add 5 µL of inhibitor buffer to the "Positive Control" and "Blank" wells.[5]
-
To the "Blank" wells, add 20 µL of 1x kinase assay buffer.[5]
-
Initiate the kinase reaction by adding 20 µL of diluted kinase enzyme to the "Positive Control" and "Test Inhibitor" wells.[5]
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value using non-linear regression analysis.
-
Protocol 4: Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
-
Materials: Cancer cell line (e.g., 4T1 breast cancer cells), Complete culture medium, 96-well plates, Test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1000-5000 cells/well in 100 µL of complete medium and incubate overnight to allow for attachment.[7]
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 3.5-4 hours at 37°C, allowing for the formation of formazan crystals.[7][8]
-
Carefully remove the medium from each well.[7]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 5: Cell-Based Phosphorylation Assay (Western Blot)
-
Objective: To determine if a test compound inhibits the phosphorylation of a target kinase and its downstream substrates in a cellular context.
-
Materials: Cancer cell line with activated target kinase (e.g., SNU-16 for FGFR2), Serum-free medium, Test compound, Ligand (e.g., FGF2), Ice-cold PBS, RIPA lysis buffer with protease and phosphatase inhibitors, Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2, anti-total-FRS2), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.[9]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[9]
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL FGF2) for 10-15 minutes to induce phosphorylation.[10]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein and its substrates overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detect the protein bands using an ECL substrate and quantify band intensities to assess the degree of phosphorylation inhibition.[11]
-
References
- 1. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
Experimental protocol for using 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine in cell culture
For Research Use Only
Introduction
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class of molecules. This structural scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.
While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential utility in cancer research and related fields. This document provides a generalized experimental protocol for researchers to investigate the cellular effects of this compound, focusing on its potential as a kinase inhibitor. The following protocols are based on established methodologies for characterizing novel small molecule inhibitors in a cell culture setting.
Anticipated Applications
Based on the activities of structurally related compounds, this compound may be investigated for its effects on:
-
Cell Proliferation and Viability: Assessing the compound's ability to inhibit the growth of cancer cell lines.
-
Kinase Signaling Pathways: Investigating the modulation of specific signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways, which are common targets for pyrrolopyridine derivatives.
-
Cell Migration and Invasion: Evaluating the compound's potential to inhibit cancer cell motility.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols outlined below.
Table 1: Cell Viability (IC50) Data
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | This compound | 72 | Data to be determined |
| A549 | This compound | 72 | Data to be determined |
| HCT116 | This compound | 72 | Data to be determined |
Table 2: Western Blot Densitometry Analysis
| Target Protein | Treatment Group | Normalized Band Intensity (Fold Change vs. Control) |
| p-ERK1/2 | Vehicle Control | 1.0 |
| p-ERK1/2 | Compound (IC50) | Data to be determined |
| Total ERK1/2 | Vehicle Control | 1.0 |
| Total ERK1/2 | Compound (IC50) | Data to be determined |
| p-Akt | Vehicle Control | 1.0 |
| p-Akt | Compound (IC50) | Data to be determined |
| Total Akt | Vehicle Control | 1.0 |
| Total Akt | Compound (IC50) | Data to be determined |
Table 3: Cell Migration Assay
| Treatment Group | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control | Data to be determined | 0 |
| Compound (IC50/2) | Data to be determined | Data to be determined |
| Compound (IC50) | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines (e.g., MDA-MB-231, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of MAPK/ERK Signaling
This protocol assesses the effect of the compound on the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Transwell Cell Migration Assay
This protocol evaluates the effect of the compound on cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency and then serum-starve for 24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete growth medium to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add the compound at desired concentrations (e.g., IC50/2 and IC50) to both the upper and lower chambers. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Visualization:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the migrated cells using a microscope.
-
-
Data Analysis:
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells and the percentage of inhibition compared to the vehicle control.
-
Mandatory Visualizations
Application Notes and Protocols for the Purification of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established procedures for structurally similar pyrrolo[2,3-b]pyridine derivatives and can be adapted for the target molecule.
Introduction
This compound, also known as 5-chloro-2-methyl-7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry. Its purification is a critical step to ensure the quality and reliability of subsequent synthetic transformations and biological assays. The primary purification techniques employed are column chromatography and recrystallization, which are effective in removing impurities generated during its synthesis.
Purification Strategies
The selection of a suitable purification strategy depends on the impurity profile of the crude material. Column chromatography is generally used for the removal of a wide range of impurities, while recrystallization is an effective method for obtaining highly pure crystalline material.
Column Chromatography
Column chromatography using silica gel is a widely adopted method for the purification of pyrrolo[2,3-b]pyridine derivatives. The choice of the eluent system is crucial for achieving good separation. A common approach involves a solvent system composed of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or acetone.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system and gradually increase the polarity. Monitor the separation of components using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 1: Exemplary Solvent Systems for Column Chromatography of Related Pyrrolo[2,3-b]pyridines
| Compound | Stationary Phase | Eluent System | Eluent Ratio (v/v) | Reference |
| 5-Chloro-1H-pyrrolo[3,2-b]pyridine | Silica Gel | Ethyl Acetate / Hexane | 33:67 | [1] |
| Substituted Pyrrolo[2,3-d]pyrimidines | Silica Gel | Acetone / Dichloromethane | 1:1 | |
| Substituted Pyrrolo[3,4-b]pyridin-5-one | Silica Gel | Hexane / Ethyl Acetate | 3:2 | [2] |
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent is critical; the desired compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethanol or methyl acetate).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 2: Exemplary Solvents for Recrystallization of Related Azaindoles
| Compound | Recrystallization Solvent | Purity | Yield | Reference |
| 2-Methyl-7-azaindole | Ethanol | 99.69% | 70.1% | [3] |
| 5-Chloro-7-azaindole | Methyl Acetate | - | - | [4] |
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
References
- 1. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 4. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for two common analytical techniques for the quantification of this compound in a research setting: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this exact analyte are not widely published, the following protocols are based on established analytical principles for similar small molecules and pyridine derivatives. The provided quantitative data is illustrative to demonstrate expected performance characteristics of these methods.
I. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulated products.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (FA), analytical grade
-
Phosphate buffered saline (PBS), pH 7.4
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices to remove interfering substances.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-12.1 min: Linear gradient back to 95% A, 5% B
-
12.1-15 min: Hold at 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound)
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Illustrative Quantitative Data (HPLC-UV)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Disclaimer: The data presented in this table is for illustrative purposes only and represents typical performance for a well-developed HPLC-UV method.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma or tissue homogenates.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), a structurally similar molecule (e.g., a stable isotope-labeled version)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol/water to final concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
4. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient Program:
-
0-0.5 min: 98% A, 2% B
-
0.5-2.5 min: Linear gradient to 5% A, 95% B
-
2.5-3.0 min: Hold at 5% A, 95% B
-
3.0-3.1 min: Linear gradient back to 98% A, 2% B
-
3.1-4.0 min: Hold at 98% A, 2% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion) (Note: Specific MRM transitions need to be determined by infusing the compound into the mass spectrometer)
-
-
Ion Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.
6. Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples using the calibration curve.
Illustrative Quantitative Data (LC-MS/MS)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Disclaimer: The data presented in this table is for illustrative purposes only and represents typical performance for a well-developed LC-MS/MS method.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
III. Logical Relationship of Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, primarily the required sensitivity and the complexity of the sample matrix.
Caption: Decision tree for analytical method selection.
Safe Handling and Storage of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. The information herein is compiled from safety data sheets of closely related compounds and general best practices for handling heterocyclic compounds in a laboratory setting. Researchers should always consult a specific Safety Data Sheet (SDS) for the compound in use and adhere to institutional safety guidelines.
Hazard Identification and Classification
Potential Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Adequate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound.
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider an apron or coveralls. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[2] |
Safe Handling Procedures
Adherence to proper handling protocols is crucial to prevent accidental exposure.
Protocol for Handling this compound:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate personal protective equipment.
-
-
Handling:
-
Handle the compound exclusively within a chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[3]
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
Storage Procedures
Proper storage is vital to maintain the integrity of the compound and prevent hazardous situations.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Some related compounds recommend refrigerated storage.[5] |
| Ventilation | Store in a well-ventilated area.[6] |
| Container | Keep in a tightly closed, suitable container.[4] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[1] |
| Ignition Sources | Keep away from heat, sparks, and open flames.[4] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Accidental Release Measures
Prompt and safe cleanup of spills is necessary to prevent further contamination and exposure.
Protocol for a Small Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]
Visualizations
Caption: Workflow for Safe Handling of Chemical Compounds.
Caption: Decision Tree for Proper Storage.
References
Application Notes and Protocols for the Scale-up Synthesis of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine for Preclinical Studies
Introduction
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-2-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, including kinase inhibitors, which are crucial in the development of targeted cancer therapies. The production of this compound in sufficient quantities and with high purity is essential for comprehensive preclinical evaluation, which includes pharmacology, toxicology, and pharmacokinetic studies.
These application notes provide a detailed protocol for the scale-up synthesis of this compound, suitable for generating multi-gram to kilogram quantities required for preclinical drug development. The described synthetic route is a two-step process commencing with the diazotization of commercially available 3-amino-4-chloropyridine followed by a reduction to yield the key hydrazine intermediate. This intermediate then undergoes a Fischer indole synthesis with acetone to afford the final product.
Synthesis Pathway
The synthesis of this compound is accomplished via a two-step process. The first step involves the formation of a diazonium salt from 3-amino-4-chloropyridine, which is then reduced in situ to the corresponding hydrazine. The second step is a classic Fischer indole synthesis where the hydrazine intermediate is condensed with acetone in an acidic medium to form the desired pyrrolo[2,3-b]pyridine ring system.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of (4-Chloro-pyridin-3-yl)-hydrazine
Materials:
-
3-Amino-4-chloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask cooled to 0-5 °C in an ice bath, add 3-Amino-4-chloropyridine (1.0 eq) followed by the slow addition of concentrated HCl (5.0 eq).
-
Stir the resulting slurry until a homogenous solution is formed.
-
Slowly add a solution of Sodium Nitrite (1.1 eq) in deionized water, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
In a separate flask, prepare a solution of Stannous Chloride Dihydrate (4.0 eq) in concentrated HCl.
-
Slowly add the diazonium salt solution to the stannous chloride solution at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Cool the reaction mixture back to 0-5 °C and slowly add a 50% aqueous solution of NaOH to adjust the pH to >12, ensuring the temperature does not exceed 20 °C.
-
Extract the aqueous layer with Dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (4-Chloro-pyridin-3-yl)-hydrazine as a solid. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
(4-Chloro-pyridin-3-yl)-hydrazine
-
Acetone
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Large beaker
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a three-necked round-bottom flask, add Polyphosphoric Acid (10 wt. eq).
-
Heat the PPA to 80 °C with stirring.
-
Slowly add (4-Chloro-pyridin-3-yl)-hydrazine (1.0 eq) to the hot PPA.
-
After the hydrazine has dissolved, add Acetone (1.5 eq) dropwise, maintaining the temperature at 80-90 °C.
-
After the addition is complete, heat the reaction mixture to 120 °C and maintain for 4 hours.
-
Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated Sodium Bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with Ethyl Acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an Ethyl Acetate/Hexanes solvent system to yield this compound as a crystalline solid.
Data Presentation
Table 1: Reagent Quantities for Different Synthesis Scales
| Reagent | Lab Scale (10g) | Pilot Scale (100g) | Production Scale (1kg) |
| Step 1 | |||
| 3-Amino-4-chloropyridine | 10.0 g | 100.0 g | 1.0 kg |
| Conc. HCl | 39.8 mL | 398 mL | 3.98 L |
| Sodium Nitrite | 5.8 g | 58.0 g | 580 g |
| Stannous Chloride Dihydrate | 69.8 g | 698 g | 6.98 kg |
| Step 2 | |||
| (4-Chloro-pyridin-3-yl)-hydrazine | 11.1 g (Assumed 100% yield) | 111 g | 1.11 kg |
| Acetone | 6.7 mL | 67 mL | 670 mL |
| Polyphosphoric Acid | 111 g | 1.11 kg | 11.1 kg |
Table 2: Typical Yield and Purity Data
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | (4-Chloro-pyridin-3-yl)-hydrazine | 85-95 | >90 (crude) |
| 2 | This compound | 60-75 | >98 (after recrystallization) |
Experimental Workflow Visualization
Caption: Workflow for the scale-up synthesis of the target compound.
Preclinical Study Requirements
For preclinical studies, the synthesized this compound must meet stringent purity criteria, typically >98%, with well-characterized impurity profiles. The quantity of material required will vary depending on the extent of the planned studies but can range from tens of grams for initial in vitro and in vivo efficacy models to several kilograms for extensive toxicology and safety pharmacology studies. It is imperative that the synthesis is reproducible and scalable to ensure a consistent supply of high-quality material throughout the preclinical development phase. All manufacturing should be conducted following Good Manufacturing Practices (GMP) for later-stage preclinical and clinical studies.
Formulation of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the formulation of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine, a member of the pyrrolo[2,3-b]pyridine class of compounds, for in vivo research applications. Due to the limited publicly available physicochemical data for this specific molecule, this guide is predicated on the likelihood of its poor aqueous solubility, a common characteristic of this chemical scaffold. The following sections detail a systematic approach to formulation development, including solubility screening, selection of appropriate excipients, and standardized protocols for oral administration in murine models.
Introduction to Formulation of Poorly Soluble Compounds
A significant challenge in preclinical drug development is the formulation of poorly water-soluble compounds for in vivo administration.[1] Inadequate formulation can lead to low and variable bioavailability, potentially masking the true efficacy and toxicity of a test compound.[2] Pyrrolo[2,3-b]pyridine derivatives, many of which are kinase inhibitors, often exhibit low aqueous solubility. Therefore, a strategic approach to formulation is critical for obtaining reliable and reproducible results in animal studies.
The primary goal of formulation development for poorly soluble compounds is to enhance their dissolution rate and/or solubility in the gastrointestinal tract, thereby improving absorption.[3] Common strategies include the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems.[1][4]
Pre-formulation Assessment: Solubility Screening
Prior to selecting a formulation strategy, it is essential to determine the solubility of this compound in a variety of pharmaceutically acceptable vehicles. A tiered screening approach is recommended to efficiently identify a suitable formulation with a minimal amount of the compound.
Experimental Protocol: Tiered Solubility Screening
Objective: To determine the approximate solubility of this compound in a range of common preclinical formulation vehicles.
Materials:
-
This compound
-
Glass vials or 96-well plates
-
Orbital shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Tier 1 Vehicles: Water, PBS (pH 7.4)
-
Tier 2 Vehicles: Common co-solvents and lipid-based excipients (see Table 2)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each vehicle in a glass vial.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker at room temperature.
-
Allow the solutions to equilibrate for 24-48 hours.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle.
-
Carefully collect an aliquot of the supernatant from each vial, avoiding any solid material.
-
Filter the aliquot through a 0.22 µm filter.
-
Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Data Interpretation:
-
Calculate the solubility in mg/mL for each vehicle.
-
Based on the results, select the most promising vehicles for further development.
-
Formulation Strategies for this compound
Based on the solubility screening results, an appropriate formulation strategy can be selected. The following table summarizes common approaches for poorly soluble compounds.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvent Systems | Increases the polarity of the solvent system, enhancing the solubility of lipophilic compounds. | Simple to prepare, suitable for a wide range of compounds. | Can cause drug precipitation upon dilution in the GI tract. Potential for toxicity with some co-solvents. |
| Surfactant Systems | Forms micelles that encapsulate the drug, increasing its apparent solubility. | Can significantly enhance solubility and improve stability. | Potential for GI irritation and toxicity at high concentrations. |
| Cyclodextrin Complexes | Forms inclusion complexes with the drug, where the hydrophobic drug molecule is shielded within the cyclodextrin cavity. | Can improve solubility, stability, and bioavailability. Generally well-tolerated. | Limited drug loading capacity. Can be expensive. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with GI fluids. | Can significantly enhance oral bioavailability by promoting lymphatic absorption.[5] | Complex to formulate and characterize. Potential for variability in performance. |
Common Excipients for Preclinical Formulations
The selection of excipients is a critical step in developing a safe and effective formulation. The following table provides a list of commonly used excipients for oral formulations in preclinical studies.
| Excipient Class | Examples | Typical Concentration Range (% w/v) | Notes |
| Co-solvents | Propylene Glycol (PG) | 10 - 60% | Generally recognized as safe (GRAS). |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | GRAS. Can have a laxative effect at high doses. | |
| Ethanol | 5 - 20% | Use with caution due to potential for toxicity. | |
| Surfactants | Polysorbate 80 (Tween® 80) | 1 - 10% | Non-ionic surfactant, widely used. |
| Cremophor® EL | 1 - 10% | Can cause hypersensitivity reactions. | |
| Solutol® HS 15 | 1 - 15% | Non-ionic solubilizer and emulsifier. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 40% | High aqueous solubility, low toxicity. |
| Lipid Vehicles | Corn Oil, Sesame Oil | As required | For simple oil solutions. |
| Capmul® MCM (Medium-chain mono- and diglycerides) | As required | Component of self-emulsifying drug delivery systems (SEDDS). | |
| Labrasol® (Caprylocaproyl polyoxyl-8 glycerides) | As required | Surfactant for lipid-based formulations. |
Experimental Workflow and Protocols
Formulation Development Workflow
The following diagram illustrates a typical workflow for developing a formulation for an in vivo study.
Formulation Development Workflow
Protocol: Preparation of a Co-solvent Formulation
Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent vehicle for oral gavage.
Example Vehicle: 30% PEG 400, 10% Solutol® HS 15 in water.
Materials:
-
This compound
-
PEG 400
-
Solutol® HS 15
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
In a sterile glass vial, weigh the required amount of PEG 400 and Solutol® HS 15.
-
Add the required volume of sterile water to achieve the final desired volume.
-
Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Drug Dissolution:
-
Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL.
-
Slowly add the compound to the vehicle while stirring.
-
Continue stirring until the compound is completely dissolved. Gentle warming (30-40°C) may be used to aid dissolution, but stability should be considered.
-
-
Final Preparation:
-
Visually inspect the solution for any undissolved particles.
-
If necessary, filter the solution through a 0.22 µm syringe filter.
-
Store the formulation at the appropriate temperature (typically 2-8°C) and protect from light.
-
Potential Mechanism of Action: Kinase Inhibition
Pyrrolo[2,3-b]pyridine derivatives are well-documented as inhibitors of various protein kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases. A common mechanism of action for this class of compounds is the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the JAK-STAT or RAS-RAF-MEK-ERK pathways.
The diagram below illustrates a generalized receptor tyrosine kinase signaling pathway that could be a target for this compound.
Generic Receptor Tyrosine Kinase Pathway
Protocol: Oral Gavage in Mice
Oral gavage is a common method for administering precise doses of a compound to rodents. Proper technique is crucial to ensure animal welfare and data integrity.
Materials:
-
Appropriate size gavage needles (stainless steel or flexible plastic)
-
Syringes
-
Prepared formulation of this compound
-
Animal scale
Quantitative Data for Oral Gavage in Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Maximum Administration Volume (mL) |
| 15 - 20 | 22G | 0.20 |
| 20 - 25 | 20G | 0.25 |
| 25 - 35 | 18G | 0.35 |
| Note: The general recommendation for maximum gavage volume is 10 mL/kg of the animal's body weight. |
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck.
-
-
Needle Insertion:
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will often swallow as the needle reaches the pharynx, which helps guide the needle into the esophagus. The needle should pass easily without resistance.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the substance over 2-3 seconds.
-
-
Post-Administration:
-
Gently and slowly withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes.
-
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. By systematically screening for solubility and selecting suitable excipients, researchers can develop a robust formulation that ensures adequate and consistent drug exposure. The protocols and guidelines presented in this document provide a framework for the rational formulation development of this and other poorly soluble compounds for preclinical research.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic approach commences with the nitration of 2-amino-6-methylpyridine. This is followed by a series of reactions including diazotization, chlorination (often a Sandmeyer-type reaction), and subsequent cyclization to form the final pyrrolopyridine ring structure.
Q2: What are the primary challenges in this synthesis?
A2: The main difficulties include controlling the regioselectivity during the initial nitration step, which often leads to a mixture of isomers. Subsequent purification of these isomers can be challenging. Other potential issues involve incomplete reactions, low yields in the diazotization and chlorination steps, and difficulties in the final ring-closure reaction.
Q3: Are there alternative methods for the synthesis of the 7-azaindole core?
A3: Yes, several named reactions can be employed to construct the 7-azaindole (pyrrolo[2,3-b]pyridine) core, including the Larock, Cadogan-Sundberg, Fischer, and Madelung indole syntheses. The choice of method often depends on the available starting materials and the desired substitution pattern on the heterocyclic ring.
Troubleshooting Guides
Issue 1: Low Yield and Purity after Nitration of 2-Amino-6-methylpyridine
Question: My nitration of 2-amino-6-methylpyridine results in a low yield of the desired 2-amino-5-nitro-6-methylpyridine and a significant amount of the 2-amino-3-nitro-6-methylpyridine isomer. How can I improve the regioselectivity and yield?
Answer:
The nitration of 2-aminopyridine derivatives is known to produce a mixture of regioisomers. The amino group directs nitration to the 3- and 5-positions. For 2-aminopyridine, the 5-nitro isomer is typically the major product.
Root Causes and Solutions:
-
Reaction Temperature: Temperature plays a crucial role in the regioselectivity of the nitration. Higher temperatures generally favor the formation of the thermodynamically more stable 5-nitro isomer.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. A common nitrating mixture is a combination of concentrated sulfuric acid and nitric acid.
-
Formation of Nitramine Intermediate: At lower temperatures, N-nitration of the exocyclic amino group can occur, forming a nitramine intermediate. This intermediate can then rearrange to the C-nitrated products upon heating, which can affect the final isomer distribution.
Suggested Actions:
-
Temperature Control: Carefully control the reaction temperature. While low temperatures are necessary during the addition of the nitrating agent for safety, gradually increasing the temperature during the reaction period may improve the yield of the 5-nitro isomer.
-
Optimization of Nitrating Mixture: The ratio of sulfuric acid to nitric acid can be optimized. A higher proportion of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, potentially improving the reaction rate and selectivity.
Data on Isomer Ratios:
Experimental Protocol: Nitration of 2-Amino-6-methylpyridine
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
Issue 2: Difficulty in Separating 2-Amino-5-nitro-6-methylpyridine from the 3-Nitro Isomer
Question: I have a mixture of the 5-nitro and 3-nitro isomers. What is the most effective way to separate them?
Answer:
The separation of these isomers is a critical step to obtain pure 2-amino-5-nitro-6-methylpyridine for the subsequent reactions. Several methods can be employed, leveraging the different physical properties of the isomers.
Separation Techniques:
-
Fractional Crystallization: This is a common method for separating isomers with different solubilities in a particular solvent. Experiment with different solvents or solvent mixtures to find conditions where one isomer crystallizes out while the other remains in solution.
-
Steam Distillation: For the parent compound 2-aminopyridine, the 3-nitro isomer can be separated by steam distillation due to the formation of an intramolecular hydrogen bond, which makes it more volatile.[1] This property might be applicable to the 6-methyl derivative as well.
-
Sublimation: Differences in the sublimation points of the isomers can also be exploited for their separation.[1]
-
Column Chromatography: Silica gel column chromatography can be an effective, albeit more resource-intensive, method for separating the isomers. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) needs to be determined.
Comparison of Separation Methods (Qualitative):
| Method | Advantages | Disadvantages |
| Fractional Crystallization | Scalable, relatively low cost. | Can be time-consuming, may require multiple recrystallizations for high purity. |
| Steam Distillation | Effective for volatile isomers. | May not be suitable for all derivatives, potential for decomposition at high temperatures. |
| Sublimation | Can provide high purity product. | Not all compounds sublime easily, can be difficult to scale up. |
| Column Chromatography | High resolution separation. | Requires significant amounts of solvent and silica gel, can be costly and time-consuming for large scales. |
Issue 3: Low Yield in the Sandmeyer-Type Reaction (Diazotization and Chlorination)
Question: The conversion of 2-amino-5-nitro-6-methylpyridine to 2-chloro-5-nitro-6-methylpyridine is giving me a low yield. What are the common pitfalls in this Sandmeyer-type reaction?
Answer:
The Sandmeyer reaction involves the diazotization of a primary aromatic amine followed by its displacement with a halogen, catalyzed by a copper(I) salt. Low yields can result from several factors.
Root Causes and Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is the first critical step. This reaction is typically carried out in a strong acidic medium (e.g., HCl, H₂SO₄) with a nitrite source (e.g., sodium nitrite) at low temperatures (0-5 °C).
-
Troubleshooting: Ensure the temperature is strictly maintained to prevent the decomposition of the unstable diazonium salt. Use a slight excess of the nitrite to ensure complete conversion of the amine. The completion of the diazotization can be checked with starch-iodide paper (a blue color indicates excess nitrous acid).
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and other byproducts.
-
Troubleshooting: Keep the reaction mixture cold throughout the diazotization and before the addition of the copper(I) chloride.
-
-
Catalyst Activity: The copper(I) catalyst is essential for the displacement of the diazonium group.
-
Troubleshooting: Use freshly prepared or high-quality copper(I) chloride. Ensure the catalyst is not oxidized to copper(II), which is less effective.
-
-
Side Reactions: The primary side reaction is the formation of the corresponding phenol by reaction with water.
-
Troubleshooting: Use a concentrated solution of the copper(I) chloride in the corresponding acid (e.g., HCl) to minimize the amount of free water available to react with the diazonium salt.
-
Experimental Protocol: Sandmeyer-Type Reaction
-
Dissolve 2-amino-5-nitro-6-methylpyridine in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash, dry, and purify.
Issue 4: Inefficient Cyclization to Form the Pyrrole Ring
Question: I am struggling with the final cyclization step to form the this compound. The yield is low and I observe several byproducts. How can I optimize this reaction?
Answer:
The formation of the pyrrole ring in 7-azaindole synthesis can be achieved through various methods, such as the Fischer, Larock, or Cadogan-Sundberg indole syntheses. The choice of method and the optimization of its conditions are critical for a successful outcome. Without specific details on the chosen cyclization strategy, here is a general troubleshooting guide.
General Root Causes and Solutions for Indole/Azaindole Cyclizations:
-
Harsh Reaction Conditions: Some classical indole syntheses, like the Madelung synthesis, require high temperatures and strong bases, which can lead to decomposition and side reactions.[2]
-
Troubleshooting: Explore milder, more modern catalytic methods like the Larock or other palladium-catalyzed cyclizations, which often proceed under more gentle conditions.[3]
-
-
Incorrect Stoichiometry or Catalyst Loading: In catalytic reactions, the ratio of reactants and the amount of catalyst are crucial.
-
Troubleshooting: Systematically screen different ratios of your starting materials and vary the catalyst loading to find the optimal conditions.
-
-
Formation of Byproducts: Depending on the specific reaction, various side products can form. For instance, in the Fischer indole synthesis, incorrect regioselectivity during the cyclization of unsymmetrical ketones can lead to isomeric products.[4]
-
Troubleshooting: Carefully analyze the byproducts to understand the competing reaction pathways. This can provide insights into how to modify the reaction conditions (e.g., choice of acid catalyst in the Fischer synthesis) to favor the desired product.
-
Logical Workflow for Troubleshooting Cyclization:
Caption: A flowchart for troubleshooting the cyclization step in the synthesis of this compound.
Experimental Workflow for Synthesis and Troubleshooting:
References
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Optimization of reaction conditions for 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis.
Disclaimer: The following experimental protocol is a proposed synthetic route based on established methodologies for analogous compounds. Optimization will be necessary to achieve the desired yield and purity for the target molecule.
Proposed Synthetic Pathway
A plausible and commonly employed route for the synthesis of substituted pyrrolo[2,3-b]pyridines is the Batcho-Leimgruber indole synthesis, which is a modification of the Fischer indole synthesis. This pathway involves the reaction of a substituted hydrazine with a ketone or aldehyde. In this proposed synthesis, we will adapt this methodology.
Troubleshooting Guide
This guide addresses potential problems that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Step 1 (Hydrazone Formation) | Incomplete reaction between 2-hydrazinyl-5-chloropyridine and chloroacetone. | - Ensure the reaction is carried out under anhydrous conditions. - Use a slight excess of chloroacetone. - Increase the reaction time or gently warm the reaction mixture. |
| Decomposition of the starting materials or product. | - Maintain the recommended reaction temperature. - Minimize exposure of chloroacetone to light and heat. | |
| Low Yield in Step 2 (Cyclization) | Inefficient cyclization of the hydrazone intermediate. | - Optimize the choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride). - Increase the reaction temperature gradually. - Ensure thorough removal of water formed during the reaction. |
| Formation of side products due to competing reactions. | - Use a milder acid catalyst or lower the reaction temperature. - Add the hydrazone to the pre-heated acid catalyst solution to minimize exposure time. | |
| Product is a Dark, Tarry Substance | Polymerization of the pyrrole product or starting materials. | - This is often caused by excessively high temperatures or overly acidic conditions. - Lower the reaction temperature and consider a milder catalyst. |
| Difficulty in Product Purification | Presence of unreacted starting materials or closely related side products. | - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Employ column chromatography with a carefully selected eluent system for purification. |
| Product instability on silica gel. | - Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for optimizing the overall yield?
A1: The cyclization step (Step 2) is often the most critical for maximizing the yield. The choice of acid catalyst, reaction temperature, and reaction time are key parameters that need to be carefully optimized. A balance must be struck between achieving a high rate of cyclization and minimizing degradation or polymerization.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Chloroacetone is a lachrymator and is toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong acids like polyphosphoric acid are corrosive and should also be handled with care.
Q3: Can I use a different starting material instead of 2-hydrazinyl-5-chloropyridine?
A3: The synthesis is designed for the specific target molecule. While other substituted hydrazines could be used to synthesize different pyrrolo[2,3-b]pyridine derivatives, using a different starting material will not produce this compound.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the expected spectroscopic data for the final product?
Data Presentation: Optimization of Cyclization Conditions
The following table presents hypothetical data to illustrate the effect of different reaction parameters on the yield of the cyclization step.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Polyphosphoric Acid (PPA) | 100 | 2 | 45 |
| 2 | Polyphosphoric Acid (PPA) | 120 | 2 | 65 |
| 3 | Polyphosphoric Acid (PPA) | 140 | 2 | 55 |
| 4 | Zinc Chloride (ZnCl₂) | 120 | 4 | 50 |
| 5 | p-Toluenesulfonic Acid (p-TSA) | 120 | 6 | 40 |
Experimental Protocols
Step 1: Synthesis of (E)-2-chloro-5-(2-(1-chloroethylidene)hydrazinyl)pyridine
-
To a solution of 2-hydrazinyl-5-chloropyridine (1.0 eq) in anhydrous ethanol, add chloroacetone (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Remove the solvent under reduced pressure.
-
The crude hydrazone can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Heat polyphosphoric acid (PPA) to 120 °C in a round-bottom flask equipped with a mechanical stirrer.
-
Add the crude hydrazone from Step 1 portion-wise to the hot PPA with vigorous stirring.
-
Maintain the reaction temperature at 120 °C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Addressing solubility problems of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine in assays
This guide provides strategies and troubleshooting advice for researchers working with 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine, focusing on addressing common solubility challenges encountered in experimental assays. While specific solubility data for this compound is not extensively published, the strategies outlined below are broadly applicable to poorly soluble heterocyclic compounds, a class to which many kinase inhibitors belong.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: Compounds with a pyrrolo[2,3-b]pyridine core are often found in kinase inhibitors designed to bind to the ATP-binding pocket of kinases, which is typically hydrophobic.[1][2] This structural characteristic leads to lipophilic (fat-soluble) molecules with inherently low solubility in aqueous solutions, a primary challenge for in vitro assays.[1]
Q2: What is the first step when I encounter solubility issues with this compound?
A2: The initial step is to prepare a high-concentration stock solution in a strong organic solvent. Dimethyl Sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties. Ensure you are using anhydrous, high-purity DMSO, as water content can lower its solvating power. If solubility in DMSO is still an issue, gentle warming (e.g., in a 37°C water bath) and mechanical agitation like vortexing or sonication can be attempted.[3]
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. What is happening?
A3: This is a very common issue that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The organic solvent is diluted, and the compound crashes out of the solution. The general recommendation is to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to maintain the compound's solubility.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: The compound does not fully dissolve in 100% DMSO.
-
Question: I am trying to make a 10 mM stock of this compound in DMSO, but I see solid particles. What should I do?
-
Answer:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO.
-
Increase Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. If particles remain, use a sonicator bath for 5-10 minutes.[3]
-
Apply Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes. Avoid excessive heat, which could degrade the compound.[3]
-
Lower the Concentration: Your desired concentration may exceed the compound's solubility limit in DMSO. Try preparing a lower concentration stock (e.g., 5 mM or 1 mM).
-
Test Alternative Solvents: If DMSO fails, consider other strong organic solvents. A table of common solvents is provided below.
-
Issue 2: The aqueous solution becomes cloudy or contains precipitates after adding the DMSO stock.
-
Question: My assay buffer turned cloudy after I added the DMSO stock of my compound. How can I fix this?
-
Answer: A cloudy solution indicates that the compound has precipitated and is not fully dissolved.[3] Do not use this solution for experiments, as the actual concentration will be unknown and lead to unreliable results.[3] Follow the workflow below to address this.
Troubleshooting Workflow for Aqueous Precipitation
Caption: Workflow for troubleshooting aqueous precipitation issues.
Data Presentation
Table 1: Properties of Common Organic Solvents
While specific solubility values for this compound are unavailable, this table provides properties of solvents commonly used to dissolve poorly soluble compounds.
| Solvent | Abbreviation | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide | DMSO | 47.2 | 189 | Strongest solvent for general use; keep final concentration low (<0.5%) in assays.[3] |
| N,N-Dimethylformamide | DMF | 38.3 | 153 | Good alternative to DMSO.[3] |
| N,N-Dimethylacetamide | DMA | 37.8 | 165 | Similar to DMF. |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | 202 | Effective but may have higher toxicity. |
| Ethanol | EtOH | 24.5 | 78.4 | Often used as a co-solvent.[3] |
| Polyethylene Glycol 400 | PEG 400 | 12.5 | Decomposes | A non-volatile co-solvent used in formulations.[4] |
Table 2: Experimental Solubility Log Template
Use this template to systematically test and record the solubility of your compound under different conditions.
| Date | Compound Batch | Solvent/Buffer System | Concentration Tested (mM) | Temp (°C) | Observations (Clear, Hazy, Precipitate) |
| 100% DMSO | 20 | 25 | |||
| 100% DMSO | 10 | 25 | |||
| 100% DMSO | 10 | 37 | |||
| PBS + 0.5% DMSO | 0.1 | 25 | |||
| PBS, pH 6.0 + 0.5% DMSO | 0.1 | 25 | |||
| PBS + 1% Tween-80 + 0.5% DMSO | 0.1 | 25 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This method can improve solubility by reducing the interfacial tension between the compound and the aqueous buffer.[5]
-
Prepare a High-Concentration Primary Stock: Prepare a 20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Intermediate Dilution in Co-solvent: Prepare an intermediate 1:10 dilution of the DMSO stock in a co-solvent such as Ethanol or PEG 400. This results in a 2 mM solution in a 10% DMSO / 90% co-solvent mixture.[3]
-
Final Dilution in Aqueous Buffer: Add the intermediate dilution to your final aqueous buffer to achieve the desired working concentration. This multi-step dilution helps prevent the compound from crashing out of solution.
Protocol 2: Improving Solubility with pH Adjustment
For ionizable compounds, especially weak bases, adjusting the pH can significantly improve solubility.[3] Pyrrolo[2,3-b]pyridine derivatives can be weakly basic.
-
Determine pKa (if possible): If the pKa of your compound is known or can be predicted, prepare an aqueous buffer with a pH at least 1-2 units below the pKa.[3] For many kinase inhibitors, a buffer pH between 4 and 6 can improve solubility.[3]
-
Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Dilute into Acidic Buffer: Dilute the DMSO stock directly into the prepared acidic aqueous buffer to your final desired concentration.
-
pH Control: Ensure the final pH of the solution is maintained. The addition of the DMSO stock should not significantly alter the buffer's pH.
Protocol 3: Using Surfactants to Maintain Solubility
Surfactants can help prevent precipitation by forming micelles around the hydrophobic compound.
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous assay buffer and supplement it with a low concentration of a non-ionic surfactant. Common choices include Tween-80 (0.01-0.1%) or Pluronic® F-68 (0.02-0.2%).[3]
-
Prepare Stock Solution: Prepare a concentrated stock solution in 100% DMSO.
-
Dilute into Final Buffer: Slowly add the DMSO stock to the surfactant-containing buffer while vortexing gently to ensure proper mixing and micelle formation.
Decision-Making for Solubilization Strategy
Caption: Decision tree for selecting a suitable solubilization strategy.
References
Stability of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine in different solvents and pH
This technical support center provides guidance on the stability of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine in various experimental conditions. The following information is based on general principles of chemical stability and forced degradation studies for heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, including pH, solvent polarity, temperature, light, and the presence of oxidizing agents.[1][2] Understanding these factors is crucial for designing stable formulations and for accurate experimental results.
Q2: In which solvents is this compound expected to be most stable?
Generally, aprotic solvents are recommended for storage to minimize potential degradation. The stability in protic solvents like water, methanol, and ethanol can be pH-dependent. For experimental purposes, acetonitrile and ethyl acetate have been shown to be effective solvent systems for similar nitrogenous heterocyclic rings.[3]
Q3: How does pH affect the stability of this compound?
The pH of the solution is a critical factor influencing the stability of many drug compounds.[1] For this compound, extreme pH conditions (highly acidic or highly basic) can lead to degradation through hydrolysis or other pH-catalyzed reactions.[4] The pyrrolo[2,3-b]pyridine core is susceptible to acid-base catalyzed degradation.
Q4: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar heterocyclic compounds can undergo hydrolysis, oxidation, and photolysis.[2][5] Forced degradation studies are typically required to identify the likely degradation products and pathways.[2][5]
Troubleshooting Guides
Issue 1: Compound Degradation in Aqueous Solutions
Symptom: Loss of compound purity or the appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS) when using aqueous solutions.
Possible Causes:
-
Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
pH Shift: The dissolution of the compound may alter the pH of the solution, leading to degradation.
Troubleshooting Steps:
-
pH Control: Buffer the aqueous solution to a pH where the compound is most stable, likely in the neutral to slightly acidic range.
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to slow down potential degradation.
-
Solvent Choice: If permissible for the experiment, consider using a co-solvent system with a less protic solvent to reduce water activity.
Issue 2: Instability in Organic Solvents
Symptom: Degradation observed when the compound is dissolved in organic solvents for extended periods.
Possible Causes:
-
Solvent Reactivity: Some organic solvents may not be inert and could react with the compound.
-
Presence of Impurities: Impurities in the solvent (e.g., peroxides in ethers, acidic impurities) can catalyze degradation.
-
Photodegradation: Exposure to light can cause degradation, especially in photosensitive solvents.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use freshly opened, high-purity, or redistilled solvents.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Protect solutions from light by using amber vials or covering the container with aluminum foil.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound.[2][5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water, methanol, and acetonitrile
-
pH meter, HPLC system with a UV detector, or LC-MS
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents
| Solvent | Condition | Purity after 48h (%) |
| Acetonitrile | Room Temp, Dark | >99 |
| Methanol | Room Temp, Dark | 95 |
| Water (pH 7) | Room Temp, Dark | 92 |
| Dichloromethane | Room Temp, Dark | >99 |
Table 2: Hypothetical pH-Dependent Stability Profile
| pH | Temperature (°C) | Purity after 24h (%) |
| 2 | 40 | 85 |
| 5 | 40 | 98 |
| 7 | 40 | 94 |
| 9 | 40 | 88 |
| 12 | 40 | 75 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Identification and removal of impurities in 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine. The information is designed to help identify and remove common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in the synthesis of this compound?
A1: Based on common synthetic routes, impurities in this compound often arise from incomplete reactions, side reactions, or degradation. These can be broadly categorized as:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include precursors like substituted aminopyridines.
-
Isomeric Impurities: Formation of constitutional isomers of the desired product can occur, which may be difficult to separate.
-
Over-alkylated or De-halogenated Byproducts: Side reactions can lead to the formation of undesired alkylated or de-chlorinated pyrrolopyridines.
-
Solvent Adducts and Residual Solvents: Solvents used in the reaction or purification steps (e.g., toluene, ethyl acetate) can sometimes be retained in the final product.
-
Degradation Products: The product may degrade under harsh reaction or work-up conditions.
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and its impurities. A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities, especially when they are present in significant amounts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities such as residual solvents.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram of my purified product.
Possible Cause: The peak could correspond to an unreacted starting material, a reaction byproduct, or a degradation product.
Troubleshooting Steps:
-
Analyze by LC-MS: Determine the molecular weight of the impurity. This information can help in proposing a likely structure based on the reaction scheme.
-
Spike with Starting Materials: If starting materials are suspected, inject a sample of your product spiked with a small amount of the starting material. An increase in the area of the unknown peak confirms its identity.
-
Force Degradation Study: Subject a small sample of the pure product to harsh conditions (e.g., acid, base, heat, light) to see if the impurity peak increases, which would suggest it is a degradation product.
Typical HPLC Purity Analysis Data
| Compound | Retention Time (min) | Wavelength (nm) |
| This compound | ~4.5 | 254 |
| Potential Impurity A (e.g., Isomer) | ~4.2 | 254 |
| Potential Impurity B (e.g., Starting Material) | ~2.8 | 254 |
Note: Retention times are approximate and can vary based on the specific HPLC method (column, mobile phase, flow rate, etc.).
Issue 2: My final product has a persistent off-white or brownish color.
Possible Cause: The color may be due to trace amounts of highly colored impurities, often arising from side reactions or degradation.
Troubleshooting Steps:
-
Recrystallization: Dissolve the product in a suitable hot solvent (e.g., ethanol, toluene, or a mixture) and allow it to cool slowly. The pure compound should crystallize out, leaving the colored impurities in the mother liquor.
-
Activated Carbon Treatment: Dissolve the crude product in a solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through celite to remove the carbon. The desired product can then be recovered by crystallization or evaporation of the solvent.
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Issue 3: NMR analysis shows the presence of residual solvents.
Possible Cause: Solvents used during the reaction or purification (e.g., toluene, ethyl acetate, dichloromethane) can be trapped in the crystal lattice of the final product.
Troubleshooting Steps:
-
Drying under High Vacuum: Place the sample in a vacuum oven at a slightly elevated temperature (ensure the temperature is well below the melting point of your compound) for an extended period.
-
Solvent Trituration/Slurrying: Suspend the solid product in a non-solvent in which the desired product is insoluble but the residual solvent is soluble (e.g., hexanes). Stir the slurry for a period, then filter and dry the product.
-
Lyophilization (Freeze-Drying): If the product is soluble in a suitable solvent with a relatively high freezing point (e.g., water, 1,4-dioxane), lyophilization can be an effective method for removing residual solvents.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for synthesis, impurity identification, and purification.
Caption: Troubleshooting decision tree for common purification issues.
Improving the regioselectivity of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound core for electrophilic substitution?
A1: The pyrrole ring of the 7-azaindole scaffold is electron-rich and therefore more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. This is due to the ability of the nitrogen atom in the pyrrole ring to stabilize the positive charge in the transition state.
Q2: How can I favor N-alkylation over C3-alkylation?
A2: Favoring N-alkylation over C3-alkylation often involves the careful selection of base and solvent. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) will deprotonate the pyrrole nitrogen, forming a highly nucleophilic indolide anion, which preferentially undergoes N-alkylation.[1] In some cases, increasing the proportion of DMF in a THF/DMF solvent mixture can also favor N-alkylation.[1]
Q3: Is it possible to perform reactions at the pyridine ring?
A3: Yes, while the pyrrole ring is more reactive towards electrophiles, reactions on the pyridine ring are possible. Nucleophilic aromatic substitution can occur at the C4 and C6 positions, especially when activated by an electron-withdrawing group or through the formation of an N-oxide. The C5-chloro group can also be a site for cross-coupling reactions like the Suzuki-Miyaura coupling.
Q4: What are common protecting groups for the pyrrole nitrogen (N-H) and when should I use them?
A4: Protecting the pyrrole nitrogen can be crucial for directing regioselectivity and preventing unwanted side reactions. Common protecting groups for the indole/azaindole nitrogen include:
-
Sulfonyl groups (e.g., tosyl (Ts), benzenesulfonyl (Bs)): These are electron-withdrawing groups that decrease the nucleophilicity of the pyrrole ring, which can be useful for certain transformations. They are generally stable but require specific conditions for removal.
-
Carbamates (e.g., Boc, Cbz): These are also commonly used and can be removed under acidic or hydrogenolysis conditions, respectively.[2]
-
Silyl groups (e.g., SEM, TIPS): These can be useful for specific applications and are typically removed with fluoride reagents.
The choice of protecting group depends on the subsequent reaction conditions you plan to employ.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Acylation)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of C3 and other isomers (e.g., C4, C6) obtained. | 1. Reaction conditions are too harsh, leading to loss of selectivity. 2. The electrophile is too reactive. 3. The substrate is protonated on the pyridine nitrogen, altering the electron distribution. | 1. Lower the reaction temperature. 2. Use a milder electrophilic reagent. For example, for bromination, use NBS in a suitable solvent instead of Br₂. 3. Perform the reaction under neutral or slightly basic conditions if possible. |
| Low yield of the desired C3-substituted product. | 1. Decomposition of the starting material under acidic conditions. 2. Polymerization of the electron-rich pyrrole ring. | 1. Use a less acidic catalyst or a non-acidic method if available. 2. Run the reaction at a lower temperature and with slow addition of the electrophile. 3. Consider protecting the pyrrole N-H with an electron-withdrawing group to reduce the ring's reactivity. |
Issue 2: Competing N-Alkylation and C3-Alkylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| A mixture of N-alkylated and C3-alkylated products is formed. | 1. Incomplete deprotonation of the pyrrole N-H. 2. The alkylating agent is a "soft" electrophile, which can favor C-alkylation. 3. The reaction temperature is influencing the kinetic vs. thermodynamic product distribution. | 1. Ensure complete deprotonation by using a sufficient excess of a strong base (e.g., NaH). 2. Use a "harder" alkylating agent if possible. 3. Vary the reaction temperature; lower temperatures may favor the kinetic C3-product, while higher temperatures might favor the thermodynamic N-product.[1] |
| Exclusive N-alkylation is observed when C3-alkylation is desired. | The reaction conditions strongly favor the formation of the indolide anion. | 1. Use a weaker base or perform the reaction under neutral conditions. 2. Consider using a catalyst system known to promote C3-alkylation. |
Issue 3: Low Yield in Suzuki-Miyaura Coupling at the C5-Position
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of the starting material. | 1. The palladium catalyst is inhibited by the nitrogen atoms in the heterocyclic core. 2. The reaction conditions (catalyst, ligand, base, solvent, temperature) are not optimal. | 1. Use a robust catalyst system, such as a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[3] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water), and temperatures. 3. Protecting the pyrrole N-H may sometimes improve yields. |
| Decomposition of the boronic acid. | The reaction temperature is too high, or the base is too strong. | 1. Lower the reaction temperature. 2. Use a milder base. |
Quantitative Data Summary
The following tables provide representative quantitative data for common reactions on 7-azaindole systems, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Regioselectivity of Electrophilic Substitution on 7-Azaindole Derivatives
| Reaction | Electrophile/Reagent | Substrate | Major Product | Yield (%) | Reference |
| Bromination | NBS, CH₃CN | 7-Azaindole | 3-Bromo-7-azaindole | >95 | Inferred from general reactivity |
| Vilsmeier-Haack | POCl₃, DMF | 7-Azaindole | 7-Azaindole-3-carboxaldehyde | 96 | [4] |
| Friedel-Crafts Acylation | (CH₃CO)₂O, AlCl₃ | Imidazo[1,2-a]pyridine | 3-Acetyl-imidazo[1,2-a]pyridine | High | [5] |
Table 2: Conditions for N-Alkylation of Indoles/Azaindoles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| CH₃I | NaH | DMF | 0 to RT | N-Methylindole | High | [1] |
| BnBr | K₂CO₃ | DMF | RT | N-Benzylindole | High | General knowledge |
Experimental Protocols
Protocol 1: General Procedure for C3-Bromination
-
Dissolve this compound (1.0 eq) in an appropriate solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation at C3
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (excess) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 eq) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 80-90 °C) while monitoring by TLC or LC-MS.[4]
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Basify the solution with an aqueous solution of sodium hydroxide or sodium carbonate until the product precipitates.
-
Filter the solid, wash with water, and dry. Recrystallize or purify by column chromatography if necessary.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling at C5
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃) (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Electrophilic substitution pathway at the C3 position.
Caption: Factors influencing N- vs. C3-alkylation.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine. The information is designed to address specific issues that may be encountered during forced degradation studies.
Disclaimer: Specific degradation pathways for this compound are not extensively published. The information provided is based on established chemical principles and data from analogous structures, such as 7-azaindole and chloropyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic stress conditions?
Under acidic conditions, the primary degradation pathway is likely acid-catalyzed hydrolysis. The chlorine substituent on the pyridine ring may be susceptible to nucleophilic substitution by water, leading to the formation of a hydroxylated analog. Additionally, the pyrrole ring, while generally stable, could undergo protonation followed by ring-opening under harsh acidic conditions and elevated temperatures.
Q2: What degradation products should I expect under basic stress conditions?
In the presence of a strong base, hydrolysis of the chloro group is also a potential degradation pathway, similar to acidic conditions, yielding the corresponding hydroxypyridine derivative. The N-H proton of the pyrrole ring is acidic and will be deprotonated under basic conditions, which may or may not lead to further degradation depending on the reaction conditions.
Q3: How does this compound behave under oxidative stress?
Oxidative degradation can be initiated by agents like hydrogen peroxide. Potential sites of oxidation include the methyl group on the pyrrole ring, which could be oxidized to a carboxylic acid. N-oxidation of the pyridine ring nitrogen is another plausible degradation pathway. It is also possible for the pyrrole ring to undergo oxidative cleavage under strong oxidizing conditions.
Q4: Is this compound sensitive to heat?
Halogenated heterocyclic compounds can exhibit thermal stability. However, at elevated temperatures, thermal decomposition may occur. This could involve the cleavage of the carbon-chlorine bond, potentially leading to the release of hydrogen chloride gas and the formation of various degradation products through complex radical mechanisms.
Q5: What is the expected outcome of photolytic stress testing on this molecule?
The 7-azaindole core structure, which is analogous to this compound, is known to be photosensitive. Exposure to UV light can induce a variety of photochemical reactions, including photoisomerization, photodehalogenation (cleavage of the C-Cl bond), and potentially ring cleavage, leading to a complex mixture of degradation products.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC after acidic stress. | Formation of hydrolysis products. | 1. Co-inject with a synthesized standard of the potential hydroxy-degradant. 2. Use LC-MS to identify the mass of the unknown peak. 3. Vary the acid concentration and temperature to control the rate of degradation. |
| Low mass balance in forced degradation studies. | Formation of volatile or non-UV active degradants. | 1. Use a mass detector (e.g., LC-MS) in parallel with the UV detector. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). 3. Analyze the headspace for volatile compounds using GC-MS. |
| Rapid degradation under oxidative conditions. | High reactivity towards the oxidizing agent. | 1. Reduce the concentration of the oxidizing agent (e.g., H₂O₂). 2. Lower the reaction temperature. 3. Decrease the duration of the stress testing. |
| Discoloration of the sample upon exposure to light. | Formation of chromophoric degradation products. | 1. Protect the sample from light during handling and storage. 2. Analyze the sample immediately after photolytic stress. 3. Use photostability chambers with controlled light intensity and temperature. |
| Inconsistent degradation profiles between batches. | Variability in starting material purity or experimental conditions. | 1. Ensure consistent quality of the starting material. 2. Tightly control experimental parameters such as temperature, pH, and concentration of stressor. 3. Use a well-characterized reference standard in each experiment. |
Quantitative Data Summary
The following table presents hypothetical quantitative data to illustrate the expected level of degradation under various stress conditions. Actual results will vary based on experimental parameters.
| Stress Condition | Condition Details | Degradation (%) | Major Degradant(s) (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15 | 5-Hydroxy-2-methyl-1H-pyrrolo[2,3-B]pyridine |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 10 | 5-Hydroxy-2-methyl-1H-pyrrolo[2,3-B]pyridine |
| Oxidative | 3% H₂O₂ at RT for 24h | 25 | 5-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, N-oxide derivative |
| Thermal | 80°C for 48h | 5 | Various minor degradants |
| Photolytic | UV light (254 nm) for 12h | 30 | Complex mixture of photoisomers and cleavage products |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubation: Incubate the solution in a water bath at 60°C for 24 hours. Protect from light.
-
Neutralization: After incubation, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC-UV and LC-MS.
Protocol 2: Forced Degradation under Oxidative Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Quenching: Quench the reaction by adding a small amount of sodium bisulfite solution.
-
Analysis: Dilute the sample and analyze by HPLC-UV and LC-MS.
Visualizations
Minimizing off-target effects of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine in biological systems
Technical Support Center: 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Disclaimer: The compound this compound is a specific chemical entity. While the pyrrolo[2,3-b]pyridine core is common in kinase inhibitors, public domain data on the specific off-target effects and detailed protocols for this exact molecule are limited. Therefore, this guide uses a representative pyrrolopyridine-based kinase inhibitor as a model to illustrate common challenges and solutions related to off-target effects. The principles and methodologies described are broadly applicable for characterizing and minimizing off-target activities of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "hinge-binding" motif common to many ATP-competitive kinase inhibitors. The primary targets are typically protein kinases. Based on analogues, the primary targets for this compound class often include kinases such as Janus kinases (JAKs), Aurora kinases, or receptor tyrosine kinases like VEGFR or EGFR. The precise on-target activity must be determined empirically.
Q2: What are "off-target" effects and why are they a concern?
Off-target effects are unintended interactions between a drug or compound and molecules other than its intended primary target. These interactions can lead to misleading experimental results, confounding data interpretation, and potential cellular toxicity. For kinase inhibitors, which target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.
Q3: I am observing an unexpected phenotype (e.g., decreased cell viability, altered morphology) in my experiments. Could this be an off-target effect?
Yes, unexpected phenotypes are often the first indication of significant off-target activity. If the observed effect cannot be explained by the known function of the primary target, it is crucial to investigate potential off-target interactions. This can be confirmed by using a structurally distinct inhibitor of the same primary target or through target knockdown/knockout experiments (e.g., using siRNA or CRISPR). If the phenotype persists with the compound but not with genetic ablation of the target, an off-target effect is likely.
Q4: How can I experimentally determine the off-target profile of this compound?
The most direct method is to perform a comprehensive kinase selectivity screen. These are commercially available services (e.g., from Eurofins, Reaction Biology) that test the compound's activity against a large panel of hundreds of kinases at one or more concentrations. This provides a broad view of the compound's selectivity profile.
Q5: What is the difference between on-target and off-target toxicity?
On-target toxicity occurs when inhibition of the intended primary target leads to adverse effects. This can happen if the target is essential for normal cell function or if the experimental system (e.g., a specific cell line) is particularly sensitive to its inhibition. Off-target toxicity is caused by the compound's interaction with unintended molecules, leading to cellular dysfunction independent of the primary target's inhibition.
Troubleshooting Guide
Issue 1: Inconsistent results between compound treatment and genetic knockdown of the primary target.
-
Possible Cause: This is a strong indicator of an off-target effect. The compound is inducing a phenotype that is independent of the intended target.
-
Troubleshooting Steps:
-
Validate Knockdown Efficiency: First, confirm that your siRNA, shRNA, or CRISPR-Cas9 approach is effectively reducing the protein levels of the primary target (e.g., via Western Blot or qPCR).
-
Use a Rescue Experiment: In the knockdown/knockout cells, express a version of the target protein that is resistant to the knockdown (e.g., a wobble-mutated version). This should rescue the on-target phenotype but not the off-target one.
-
Test a Structurally Unrelated Inhibitor: Use an inhibitor of the same primary target that has a different chemical scaffold. If this second inhibitor does not reproduce the phenotype observed with this compound, it further supports an off-target mechanism for the original compound.
-
Issue 2: High cellular toxicity observed at concentrations required for target inhibition.
-
Possible Cause: The therapeutic window is narrow, which could be due to potent off-target effects on kinases essential for cell viability (e.g., CDK1, PLK1) or on-target toxicity in the specific cell line used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (for target inhibition) and CC50 (for cytotoxicity) in parallel. A small ratio between CC50 and IC50 indicates a narrow therapeutic window.
-
Consult Kinome Scan Data: Analyze the off-target profile from a kinase screen (see Data Table 1 for a hypothetical example). Identify any highly inhibited kinases known to be critical for cell survival.
-
Lower the Concentration: Use the lowest effective concentration of the compound that achieves significant inhibition of the primary target without causing widespread toxicity.
-
Reduce Treatment Duration: Shorten the incubation time to minimize the cumulative impact of off-target effects.
-
Quantitative Data Summary
The following tables represent hypothetical data for a representative pyrrolo[2,3-b]pyridine inhibitor to illustrate how to present such information.
Table 1: Hypothetical Kinase Selectivity Profile (Data derived from a broad kinase panel screen at 1 µM concentration)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Classification |
| JAK2 | 98% | 5 | Primary Target |
| JAK1 | 95% | 12 | Primary Target |
| TYK2 | 91% | 25 | Primary Target |
| FLT3 | 78% | 150 | Off-Target |
| Aurora Kinase A | 65% | 450 | Off-Target |
| LCK | 52% | > 1000 | Off-Target |
| SRC | 48% | > 1000 | Off-Target |
| EGFR | 15% | > 5000 | Non-significant |
| HGFR (c-MET) | 8% | > 10000 | Non-significant |
Table 2: Cellular Activity Profile
| Assay Type | Cell Line | IC50 / EC50 (nM) | Notes |
| Target Engagement (p-STAT3) | HEL 92.1.7 | 15 | Measures inhibition of the direct downstream substrate. |
| Anti-proliferation | Ba/F3-JAK2 V617F | 20 | Dependent on the primary target for survival. |
| Cytotoxicity | HEK293 | 1250 | Measures general toxicity in a non-dependent cell line. |
| Cytotoxicity | HeLa | 1800 | Measures general toxicity in a non-dependent cell line. |
Experimental Protocols
Protocol 1: Western Blot for Target Engagement
This protocol assesses the phosphorylation status of a direct downstream substrate of the target kinase to measure compound activity within cells.
-
Cell Seeding: Plate cells (e.g., HEL 92.1.7) at a density of 0.5 x 10^6 cells/mL in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., anti-p-STAT3) and the total protein (e.g., anti-STAT3), as well as a loading control (e.g., anti-GAPDH).
-
Secondary Antibody & Imaging: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Image the blot using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against compound concentration to determine the EC50.
Visualizations
Caption: On-target (JAK2) vs. potential off-target (Aurora A) signaling pathways.
Caption: Troubleshooting workflow for deconvoluting on-target vs. off-target effects.
Caption: Standard experimental workflow for small molecule inhibitor validation.
Technical Support Center: Enhancing the Bioavailability of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of our this compound derivative after oral administration in preclinical species. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for this class of compounds, which often exhibit poor aqueous solubility and may be subject to metabolic liabilities. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: The planar, aromatic structure of the pyrrolo[2,3-b]pyridine core contributes to low solubility in gastrointestinal fluids, limiting dissolution and subsequent absorption.
-
Low Permeability: While the "rule of five" might be met, the specific interactions with intestinal membranes could hinder efficient passive diffusion.
-
First-Pass Metabolism: Heterocyclic compounds, including azaindoles, can be susceptible to rapid metabolism in the liver and/or intestinal wall, leading to significant clearance before reaching systemic circulation.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?
A2: A systematic approach involving both in vitro and in vivo experiments is recommended:
-
In Vitro Solubility and Dissolution Studies: Assess the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids (SGF, SIF).
-
In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to evaluate the intestinal permeability and identify potential efflux liabilities.
-
In Vitro Metabolic Stability Studies: Incubate the compound with liver microsomes or hepatocytes to determine the intrinsic clearance rate.
-
In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability and understand clearance mechanisms.
Q3: What initial formulation strategies should we consider to improve the oral absorption of our lead compound?
A3: For poorly soluble compounds like this compound derivatives, formulation strategies should focus on enhancing the dissolution rate and apparent solubility. Consider the following approaches, starting with the simplest:
-
pH Modification: For derivatives with ionizable groups, adjusting the pH of the formulation can significantly improve solubility.
-
Particle Size Reduction: Micronization or nanomilling increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can substantially improve solubility and dissolution.
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Problem: The compound shows less than 10 µg/mL solubility in aqueous buffers.
| Potential Cause | Troubleshooting Steps |
| High Crystallinity | 1. Particle Size Reduction: Employ micronization or nanomilling to increase surface area. 2. Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer (e.g., PVP, HPMC-AS) to disrupt the crystal lattice. |
| Molecular Planarity | Structural Modification (Lead Optimization): Introduce non-planar groups or disrupt symmetry to hinder crystal packing. |
| Lack of Ionizable Groups | Salt Formation: If the molecule has a suitable pKa, form a salt to improve solubility. Prodrug Approach: Synthesize a more soluble prodrug that converts to the active parent compound in vivo. |
Issue 2: High First-Pass Metabolism
Problem: In vitro liver microsome studies show high intrinsic clearance, and in vivo studies show low oral bioavailability despite good solubility.
| Potential Cause | Troubleshooting Steps |
| Metabolic Hotspots | 1. Metabolite Identification: Identify the primary sites of metabolism on the molecule. 2. Deuteration: Replace hydrogen with deuterium at metabolically labile positions to slow down metabolism. 3. Blocking Metabolism: Introduce groups (e.g., fluorine) at metabolic hotspots to prevent enzymatic action. |
| Enzyme Induction | Re-evaluate Dosing Regimen: Consider if the dosing regimen in preclinical studies is inducing metabolic enzymes. |
Quantitative Data Summary
The following table summarizes solubility and bioavailability data for representative 7-azaindole derivatives, providing a benchmark for formulation efforts.
| Compound ID | Modification | Aqueous Solubility (µM) | Human Liver Microsome Clint (µL/min/mg) | Oral Bioavailability (%) |
| NEU-1207 | Phenyl and Pyrazole substituents | < 10 | 110 | - |
| Analog 23a | Methylsulfonyl benzene substituent | 26 | < 20 | - |
| Analog 24c | Aliphatic amine substituent | > 100 | < 20 | - |
| Analog 27 | Intervening -NH group | > 100 | 44 | - |
| Compound 25a | 1H-pyrrolo[2,3-b]pyridine derivative | - | - | 147.6 (in mice)[1] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer Selection: Screen various polymers such as HPMC-AS, PVP K30, and Soluplus® for miscibility and stabilization of the amorphous form.
-
Solvent System: Identify a common solvent that dissolves both the this compound derivative and the selected polymer (e.g., methanol, acetone, or a mixture).
-
Spray Drying Parameters:
-
Dissolve the drug and polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer).
-
Optimize the spray dryer settings:
-
Inlet Temperature: 80-120 °C
-
Atomization Pressure: 2-4 bar
-
Feed Rate: 5-15 mL/min
-
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated GI fluids to assess the improvement in drug release.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice.
-
Formulation Preparation:
-
Oral (PO) Formulation: Prepare a suspension or solution of the test compound (e.g., in 0.5% methylcellulose) or the developed formulation (e.g., solid dispersion reconstituted in water).
-
Intravenous (IV) Formulation: Dissolve the compound in a suitable vehicle for IV administration (e.g., a solution containing saline, ethanol, and PEG400).
-
-
Dosing:
-
Administer a single dose of the compound via oral gavage (PO) or tail vein injection (IV). A typical dose might be 5-10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital sinus at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Sample Analysis:
-
Process blood to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using software like Phoenix WinNonlin.
-
Determine the absolute oral bioavailability using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine and Alternative FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the biological efficacy of the novel compound 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine and its derivatives against established Fibroblast Growth Factor Receptor (FGFR) inhibitors. Due to the limited publicly available data on the specific compound of interest, this guide utilizes data from closely related 1H-pyrrolo[2,3-b]pyridine analogues as a proxy for its potential efficacy, with a focus on FGFR inhibition. The performance of these analogues is compared with the FDA-approved FGFR inhibitors Erdafitinib, Pemigatinib, and Infigratinib. All quantitative data is supported by detailed experimental protocols to ensure reproducibility.
Introduction to 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. Derivatives of this scaffold have demonstrated significant inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 1 (JAK1), and Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα). Dysregulation of the FGFR signaling pathway, in particular, is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. This guide focuses on the potential of this compound and its analogues as FGFR inhibitors, providing a comparative analysis against clinically approved alternatives.
Quantitative Comparison of Biological Efficacy
The following tables summarize the in vitro inhibitory activities of a representative 1H-pyrrolo[2,3-b]pyridine derivative and the approved FGFR inhibitors Erdafitinib, Pemigatinib, and Infigratinib.
Table 1: Biochemical Inhibitory Activity (IC50) Against FGFR Isoforms
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) * | 7 | 9 | 25 | 712 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 |
*Data for Compound 4h, a potent 1H-pyrrolo[2,3-b]pyridine derivative, is presented as a surrogate for this compound.
Table 2: Cell-Based Inhibitory Activity (IC50)
| Compound | Cell Line | Assay Type | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) * | 4T1 (Breast Cancer) | Proliferation | Not explicitly reported, but inhibited proliferation |
| Erdafitinib | FGFR1-expressing cells | Proliferation | 22.1 |
| FGFR3-expressing cells | Proliferation | 13.2 | |
| FGFR4-expressing cells | Proliferation | 25 | |
| Pemigatinib | TEL-FGFR1 Ba/F3 | Proliferation | 1.2 |
| TEL-FGFR2 Ba/F3 | Proliferation | 0.3 | |
| TEL-FGFR3 Ba/F3 | Proliferation | 1.2 | |
| Infigratinib | FGFR1-expressing cells | Autophosphorylation | 6.5 |
| FGFR2-expressing cells | Autophosphorylation | 5.8 | |
| FGFR3-expressing cells | Autophosphorylation | 5.8 |
*Data for Compound 4h, a potent 1H-pyrrolo[2,3-b]pyridine derivative, is presented as a surrogate for this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate the validation and comparison of the biological efficacy of the compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human FGFR enzymes (FGFR1, FGFR2, FGFR3, FGFR4)
-
Substrate peptide (e.g., Poly(E,Y)4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound analogues and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the recombinant FGFR enzyme stock in kinase buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in kinase buffer. The final concentration of ATP should be at or near its Km for the respective FGFR isoform.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
After incubation, equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., SNU-16, RT-112)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the serially diluted compounds or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and incubate overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations (or a range of concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated and a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Workflow for In Vitro Drug Screening
Caption: General workflow for the in vitro screening of kinase inhibitors.
Comparative Analysis of Kinase Inhibitors: A Focus on the Pyrrolo[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine core, a bioisostere of indole, has emerged as a privileged scaffold in the development of targeted kinase inhibitors. Its unique structural and electronic properties allow for the design of potent and selective agents against a variety of kinase targets implicated in diseases ranging from cancer to inflammatory disorders. This guide provides a comparative overview of key kinase inhibitors featuring this scaffold, with a detailed focus on BMS-509744, a potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK). We present supporting experimental data, detailed methodologies, and pathway diagrams to facilitate objective comparison and inform future research.
Introduction to 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and Related Kinase Inhibitors
While this compound itself is a basic heterocyclic structure, it serves as a foundational element for more complex and potent kinase inhibitors. The pyrrolo[2,3-b]pyridine scaffold is a key component of several clinically relevant inhibitors. This guide will primarily focus on BMS-509744, a well-characterized ITK inhibitor, and draw comparisons with other inhibitors that share a similar structural core or target related pathways.
BMS-509744: A Selective ITK Inhibitor
BMS-509744 is a potent, selective, and ATP-competitive inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK plays a crucial role in T-cell receptor (TCR) signaling, making it a key target for immunomodulatory and anti-inflammatory therapies.[3][4] Inhibition of ITK by BMS-509744 has been shown to block T-cell activation, proliferation, and cytokine production.[1][5]
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the in vitro potency of BMS-509744 against its primary target ITK and other related kinases. For comparison, data for Ibrutinib, a well-known Bruton's tyrosine kinase (BTK) inhibitor that also shows activity against other Tec family kinases, is included.
| Kinase | BMS-509744 (IC50) | Ibrutinib (IC50, nM) |
| ITK | 19 nM [2] | 10 |
| BTK | >4100 nM[6] | 0.5 |
| TEC | >4100 nM[6] | 78 |
| EGFR | >1100 nM[6] | 5.6 |
| LCK | >2400 nM[6] | >1000 |
| ZAP-70 | >1100 nM[6] | - |
| Fyn | 1100 nM[6] | - |
| IR | 1100 nM[6] | - |
Note: Data for BMS-509744's broader selectivity is presented from a single source for consistency.[6] Ibrutinib data is compiled from various sources and may not be from direct head-to-head studies.
Signaling Pathway Inhibition
BMS-509744 acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of ITK.[2] This prevents the phosphorylation and activation of downstream signaling molecules, most notably Phospholipase C-gamma 1 (PLCγ1).[1][3] The inhibition of PLCγ1 activation leads to the attenuation of calcium mobilization and the subsequent reduction in the activation of transcription factors like NFAT, ultimately suppressing T-cell activation and cytokine release.[1]
Caption: Inhibition of the ITK signaling pathway by BMS-509744.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Protocol:
-
Recombinant human ITK enzyme is incubated with varying concentrations of the test compound (e.g., BMS-509744) in a kinase assay buffer.
-
A peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate is quantified using a scintillation counter or other appropriate detection method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. PLCγ1 Phosphorylation Western Blot
-
Principle: To assess the inhibitory effect of a compound on the phosphorylation of a key downstream target of ITK in a cellular context.[1]
-
Protocol:
-
Jurkat T-cells (or other suitable T-cell lines) are pre-incubated with various concentrations of the inhibitor (e.g., BMS-509744) for a specified time.
-
TCR signaling is stimulated using anti-CD3 and anti-CD28 antibodies.[1]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated PLCγ1 (p-PLCγ1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed with an antibody for total PLCγ1 as a loading control.[1]
-
Caption: Experimental workflow for Western blot analysis of PLCγ1 phosphorylation.
3. In Vivo Murine Model of Lung Inflammation
-
Principle: To evaluate the efficacy of an ITK inhibitor in a preclinical model of allergic asthma.[5]
-
Protocol:
-
Mice (e.g., BALB/c) are sensitized to an allergen, such as ovalbumin (OVA).
-
The sensitized mice are then challenged with an aerosolized solution of OVA to induce lung inflammation.
-
The test compound (e.g., BMS-509744) is administered to the mice (e.g., subcutaneously or orally) prior to the OVA challenge.[5]
-
At a specified time after the challenge, bronchoalveolar lavage (BAL) fluid is collected to assess the influx of inflammatory cells (e.g., eosinophils).
-
Lung tissue may also be collected for histological analysis to evaluate the extent of inflammation.
-
The efficacy of the inhibitor is determined by the reduction in inflammatory cell counts and tissue inflammation compared to a vehicle-treated control group.
-
Conclusion
The pyrrolo[2,3-b]pyridine scaffold is a versatile platform for the development of potent and selective kinase inhibitors. BMS-509744 exemplifies the therapeutic potential of targeting ITK with a molecule based on this core structure, demonstrating significant efficacy in preclinical models of inflammatory disease.[5] The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of kinase inhibitor drug discovery and development, facilitating the evaluation of novel compounds and the exploration of new therapeutic strategies.
References
Comparative analysis of different synthesis routes for 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Scaffold
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-2-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The efficient and scalable synthesis of this scaffold is crucial for the discovery and development of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule: the Fischer Indole Synthesis and a multi-step synthesis commencing from a substituted pyridine derivative.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Synthesis from 2-Amino-5-chloropyridine |
| Starting Materials | 2-Hydrazinyl-5-chloropyridine, Acetone | 2-Amino-5-chloropyridine, Propargyl alcohol |
| Key Reactions | Hydrazone formation,[1][1]-Sigmatropic rearrangement, Cyclization | Sonogashira coupling, Cyclization |
| Number of Steps | 2 (can be a one-pot reaction) | 2 |
| Reagents & Conditions | Acid catalyst (e.g., PPA, H₂SO₄), High temperature | Palladium catalyst, Copper catalyst, Base, Solvent |
| Reported/Typical Yield | Moderate to good | Good to excellent |
| Purification | Column chromatography | Column chromatography |
| Advantages | Convergent, Potentially one-pot | Milder conditions for cyclization |
| Disadvantages | Harsh acidic conditions, High temperatures | Use of expensive catalysts, Multi-step purification |
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and their aza-analogs. This route involves the reaction of a substituted hydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, 2-hydrazinyl-5-chloropyridine and acetone are the key starting materials.
Experimental Protocol
Step 1: Formation of the Hydrazone
In a suitable solvent such as ethanol, 2-hydrazinyl-5-chloropyridine is reacted with a slight excess of acetone. A catalytic amount of acid, such as acetic acid, is often added to facilitate the condensation reaction. The mixture is typically stirred at room temperature until the formation of the corresponding hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization
The crude hydrazone is then subjected to cyclization under strong acidic conditions. Polyphosphoric acid (PPA) is a common reagent for this transformation, which is heated to high temperatures (typically >150 °C) to induce the[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the desired this compound.
Purification: The reaction mixture is cooled and then carefully quenched with water or ice. The product is extracted with an organic solvent, and the crude material is purified by column chromatography on silica gel.
Route 2: Synthesis from 2-Amino-5-chloropyridine via Sonogashira Coupling and Cyclization
This route builds the pyrrole ring onto a pre-existing 5-chloropyridine scaffold. It involves a palladium-catalyzed cross-coupling reaction followed by a cyclization step.
Experimental Protocol
Step 1: Sonogashira Coupling
2-Amino-5-chloro-3-iodopyridine (which can be prepared from 2-amino-5-chloropyridine) is subjected to a Sonogashira coupling reaction with a suitable alkyne, such as propargyl alcohol. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent like DMF.
Step 2: Cyclization
The resulting 3-alkynyl-2-aminopyridine derivative undergoes cyclization to form the pyrrolo[2,3-b]pyridine ring system. This cyclization can be promoted by a base, such as potassium tert-butoxide, or by treatment with a transition metal catalyst.
Purification: Similar to the Fischer indole synthesis, the final product is typically isolated after an aqueous workup and purified by column chromatography.
Concluding Remarks for the Practicing Scientist
The choice between these two synthetic routes will depend on several factors including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.
-
The Fischer Indole Synthesis offers a more convergent approach and can potentially be performed in a single pot. However, the harsh acidic conditions and high temperatures may not be suitable for substrates with sensitive functional groups.
-
The synthesis from 2-amino-5-chloropyridine provides a more modular approach and often employs milder conditions for the final cyclization step. The main drawback is the reliance on often expensive palladium catalysts and the need to prepare the halogenated aminopyridine precursor.
For process development and scale-up, the cost and availability of the starting materials and reagents for each route would need to be carefully considered. Further optimization of reaction conditions for either route could likely improve yields and simplify purification procedures. Researchers should consult the primary literature for detailed experimental conditions and characterization data when embarking on the synthesis of this important heterocyclic compound.
References
Comparative Analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine Analogs in Kinase Inhibition and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Key Interactions
The 7-azaindole core mimics the adenine base of ATP, enabling it to form hydrogen bonds with the hinge region of kinases. The pyridine nitrogen typically acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[1][2] Substitutions at various positions on this scaffold significantly influence potency, selectivity, and pharmacokinetic properties. A review of anticancer 7-azaindole analogs indicates that positions 1, 3, and 5 are often key sites for modification to enhance biological activity.[3]
Comparative Biological Activity of 7-Azaindole Analogs
To understand the SAR of the 5-chloro-7-azaindole scaffold, we compare the biological activity of a key analog with other substituted 7-azaindole derivatives targeting different kinases.
A significant analog, 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine (referred to here as Compound P1 ), has demonstrated potent anticancer activity.[4] This compound, which features the 5-chloro-7-azaindole core, was identified as a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R).[4] Its activity is compared with other 7-azaindole derivatives that have different substitution patterns and target other kinases, such as Phosphoinositide 3-kinase (PI3K) and Janus kinase 1 (JAK1).
| Compound ID | Core Scaffold | Key Substitutions | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Compound P1 | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 3-((2-((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyrimidin-5-yl)methyl) | CSF-1R | 88.79 ± 8.07 | HOS | [4] |
| (cytotoxicity) | MCF-7, A549 | [4] | ||||
| Compound B13 | 1H-pyrrolo[2,3-b]pyridine | 5-(2-chloropyridin-5-yl), 3-(pyridin-4-yl) | PI3Kγ | 0.5 | - | [5] |
| Compound B14 | 1H-pyrrolo[2,3-b]pyridine | 5-(2-chloropyridin-5-yl), 3-(pyridin-3-yl) | PI3Kγ | 0.52 | - | [5] |
| Compound 31g | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl | JAK1 | - | - | [6] |
Key SAR Observations:
-
Substitution at C5: The presence of a chloro group at the C5 position of the 7-azaindole ring is a common feature in potent kinase inhibitors. In Compound P1, this substitution contributes to its anticancer activity.[4]
-
Substitution at C3: The C3 position is a versatile point for modification. In Compound P1, a substituted pyrimidin-ylmethyl group at C3 is crucial for its activity.[4] In PI3K inhibitors, the introduction of a pyridine group at this position, as seen in compounds B13 and B14, leads to a significant increase in potency.[5]
-
Substitution at C2 and C5 (Disubstitution): Studies on 2,5-disubstituted 7-azaindole derivatives have shown broad anti-proliferative activity against various cancer cell lines, highlighting the importance of this substitution pattern.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for a kinase inhibition assay and a cell viability assay, based on commonly used methods for evaluating 7-azaindole derivatives.
Kinase Inhibition Assay (Representative ADP-Glo™ Kinase Assay)
This protocol is a general representation and may require optimization for specific kinases.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The concentrations of the kinase and substrate (e.g., a specific peptide) should be optimized based on the kinase's activity.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
Serially dilute the test compounds (e.g., in DMSO) and then prepare a 4X solution in kinase reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (Representative MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HOS) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the log of the compound concentration.
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General signaling pathway of a receptor tyrosine kinase and the point of inhibition by a 7-azaindole analog.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Selectivity of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine: A Comparative Analysis Against a Kinase Panel
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount for assessing its therapeutic potential and predicting off-target effects. This guide provides a comparative analysis of the kinase inhibition profile of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine. Due to the limited publicly available data for this specific compound, this guide utilizes data from its close structural analog, Pexidartinib (PLX3397), a clinically approved kinase inhibitor. Pexidartinib shares the core 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. For a comprehensive comparison, the well-characterized multi-kinase inhibitor, Sunitinib, is also included.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Pexidartinib and Sunitinib against a panel of selected kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Pexidartinib (PLX3397) IC50 (nM) | Sunitinib IC50 (nM) |
| CSF-1R | Data not available | 20[1][2] | Data not available |
| c-Kit | Data not available | 10[1][2] | Potent inhibitor[3][4] |
| FLT3 | Data not available | 160[1] | 250 (wild-type)[3] |
| FLT3-ITD | Data not available | Data not available | 50[3] |
| FLT3-D835Y | Data not available | Data not available | 30[3] |
| VEGFR2 | Data not available | Data not available | 80[3][5] |
| PDGFRβ | Data not available | Data not available | 2[3][5] |
Experimental Protocols
The determination of kinase inhibition profiles is typically performed using in vitro biochemical assays. Below are detailed methodologies for two commonly employed assay platforms.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (e.g., this compound) are incubated in a buffered solution.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back to ATP.
-
Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Detection: The luminescence is measured using a luminometer, and the signal intensity is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is based on the principle of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.
-
Kinase Reaction: The kinase, a biotinylated substrate, ATP, and the test compound are incubated together.
-
Detection Reagent Addition: A detection mixture containing a Europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) is added.
-
FRET Signal: If the substrate is phosphorylated by the kinase, the phospho-specific antibody binds to it. The binding of streptavidin-XL665 to the biotinylated substrate brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.
-
Detection: The time-resolved fluorescence signal is measured on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the kinase by the test compound.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in kinase profiling and the biological context of the target kinases, the following diagrams are provided.
Disclaimer: The kinase inhibition data for Pexidartinib is presented as a proxy for this compound due to the lack of specific data for the latter. The actual cross-reactivity profile of this compound may differ and requires experimental validation.
References
Reproducibility of experimental results with 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
An Objective Comparison of 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives and Alternative Kinase Inhibitors
Introduction
Direct reproducibility studies for 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine are not extensively available in publicly accessible literature. However, the foundational scaffold, 5-Chloro-1H-pyrrolo[2,3-b]pyridine, is a key component in several potent kinase inhibitors. This guide provides a comparative analysis of the performance of derivatives of this scaffold and other related pyrrolopyridine compounds against various kinase targets, supported by experimental data from peer-reviewed studies. The focus is on providing researchers, scientists, and drug development professionals with a clear comparison of these compounds' efficacy and the methodologies used to evaluate them.
Performance Comparison of Pyrrolopyridine-Based Kinase Inhibitors
The following tables summarize the in vitro potency of various kinase inhibitors based on the pyrrolopyridine scaffold, compared with other alternatives. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Comparative In Vitro Activity against Colony-Stimulating Factor 1 Receptor (CSF1R)
Pexidartinib, which contains the 5-Chloro-1H-pyrrolo[2,3-b]pyridine moiety, is a known CSF1R inhibitor. The table below compares its activity with other pyrrolo[2,3-d]pyrimidine analogs.[1]
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| Pexidartinib | CSF1R | 16 | Yes |
| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) | CSF1R | 10 | No |
| 6-(6-((2,3-Dimethylbenzyl)amino)pyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12d) | CSF1R | 15 | No |
| N-((6-(((2,3-dimethylbenzyl)amino)methyl)pyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (14c) | CSF1R | 18 | No |
Table 2: Comparative In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
This table showcases the performance of a potent 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, against various FGFR isoforms and compares it to other classes of FGFR inhibitors.[2][3] A direct comparison can be challenging due to variations in assay conditions between studies; however, the data indicates relative potency.[3]
| Compound Class/Name | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | 7 | 9 | 25 | 712 |
| 5H-pyrrolo[2,3-b]pyrazine derivative (9) | >90% inhibition at 1 µM | - | - | - |
| Pyrrolo[2,3-d]pyrimidine derivative | - | 213 | 178 | - |
| PRN1371 (irreversible inhibitor) | 1.3 | 2.1 | 5.4 | 30 |
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and consistent protocols. Below is a representative methodology for an in vitro kinase inhibition assay, which can be adapted for various kinase targets.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a common method for determining the IC50 value of a compound against a target kinase.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., CSF1R, FGFR1)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the role of these inhibitors and the process of their evaluation.
References
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Unveiling Cellular Engagement: A Comparative Guide to Target Confirmation for 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methodologies to confirm the cellular target engagement of the novel compound 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine. While the specific cellular targets of this compound are still under investigation, its structural similarity to other pyrrolopyridine derivatives suggests potential activity as a kinase inhibitor.[1][2] This document outlines robust, industry-standard techniques to identify and validate its mechanism of action, presenting a critical resource for researchers aiming to characterize this and other small molecule drug candidates.
Executive Summary
Confirming that a therapeutic compound reaches and interacts with its intended molecular target within a cell is a cornerstone of modern drug discovery.[3] This guide compares three powerful techniques for demonstrating target engagement: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based affinity proteomics, and Western Blotting for downstream pathway analysis. We provide a detailed examination of their principles, experimental protocols, and data outputs to enable researchers to select the most appropriate method for their research objectives.
Comparison of Target Engagement Methodologies
The selection of an appropriate assay for confirming target engagement depends on various factors, including the availability of specific antibodies, the need for unbiased target identification, and the desired throughput. The following table summarizes the key characteristics of the featured techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Affinity Profiling | Western Blotting (Pathway Analysis) |
| Principle | Ligand binding increases the thermal stability of the target protein.[4][5] | Competitive binding of the compound against a broad-spectrum kinase inhibitor resin for kinase enrichment from cell lysates.[6][7] | Measures changes in the abundance or post-translational modification (e.g., phosphorylation) of the target protein or its downstream effectors.[8][9] |
| Primary Output | A "melt curve" showing the temperature at which the target protein denatures, or an isothermal dose-response curve showing target stabilization at a fixed temperature.[4] | A list of kinases that bind to the compound, with their apparent dissociation constants (Kdapp).[6] | Quantification of protein band intensities, indicating changes in protein levels or phosphorylation status.[10] |
| Key Advantages | Confirms direct physical interaction in a cellular context (intact cells or lysates); label-free.[5][11] | Unbiased identification of multiple kinase targets in a single experiment; provides quantitative affinity data.[7][12] | Widely accessible technique; provides functional evidence of target modulation; can be used to assess pathway effects.[8] |
| Limitations | Requires a specific antibody for the putative target protein; may not be suitable for all proteins.[13] | Typically performed on cell lysates, which may not fully represent the cellular environment; primarily for ATP-competitive inhibitors.[7][14] | Indirect measure of target engagement; requires specific antibodies for all proteins of interest; can be low-throughput. |
| Throughput | Can be adapted to a 384-well plate format for higher throughput screening.[11] | Moderate to high throughput with the use of quantitative mass spectrometry.[12] | Generally low to medium throughput. |
Experimental Protocols
Detailed methodologies for each technique are provided below to facilitate experimental design and execution.
Cellular Thermal Shift Assay (CETSA) Coupled with Western Blotting
This protocol is designed to determine the thermal stabilization of a putative target protein in the presence of this compound.
a. Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., HeLa or A549) in 6-well plates until they reach 70-80% confluency.[8]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) for 1-3 hours in a humidified incubator at 37°C and 5% CO2.[15]
b. Heat Challenge:
-
After treatment, wash the cells with ice-cold PBS and gently scrape them into a suitable buffer.[16]
-
Aliquot the cell suspension into PCR tubes.[10]
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[4]
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles or by adding a specific lysis buffer.[13]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[4]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading for the Western blot.[10]
d. Western Blot Analysis:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific to the putative target protein overnight at 4°C.[16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[10]
Kinobeads Affinity Profiling
This chemical proteomics approach is used to identify the kinase targets of this compound in an unbiased manner.
a. Cell Lysate Preparation:
-
Harvest cultured cells and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate.
b. Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.[12]
-
Add "kinobeads," which are sepharose beads derivatized with broad-spectrum, non-selective kinase inhibitors.[7]
-
The compound in the lysate will compete with the kinobeads for binding to its kinase targets.[18]
c. Kinase Enrichment and Elution:
-
After incubation, wash the beads to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
d. Mass Spectrometry and Data Analysis:
-
Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).[18]
-
Quantify the abundance of each identified kinase in the compound-treated samples relative to the control.
-
Generate dose-response curves to determine the apparent dissociation constant (Kdapp) for each target kinase.[6]
Visualizing Workflows and Pathways
To further clarify these complex processes, the following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be modulated by this compound.
Conclusion
The robust confirmation of target engagement is a pivotal step in the development of novel therapeutics like this compound. The Cellular Thermal Shift Assay provides direct evidence of target binding in a cellular environment, while Kinobeads affinity profiling offers an unbiased approach to identify kinase targets. Western blotting serves as an essential tool for validating the functional consequences of target engagement. By employing the methodologies detailed in this guide, researchers can confidently elucidate the mechanism of action of this compound and accelerate its journey through the drug discovery pipeline.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. origene.com [origene.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this chlorinated heterocyclic compound.
All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous unless confirmed otherwise by a qualified safety professional.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[2][3][4] This means the generator of the waste is responsible for its safe handling from generation to final disposal.[5]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[6] All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Emergency eyewash stations and safety showers should be readily accessible.
In the event of a spill, the material should be carefully swept up to avoid dust formation and placed into a suitable, sealed container for disposal.[7]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, contaminated labware (e.g., weighing paper, pipette tips), and cleaning materials, as hazardous chemical waste.
-
Segregate this waste from other chemical waste streams to prevent accidental mixing of incompatible substances. Specifically, store it separately from strong oxidizing agents.
-
-
Containerization:
-
Use a dedicated, chemically compatible container for the collection of this compound waste. The container must be in good condition, with a secure, leak-proof screw cap.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be at or near the point of generation and under the control of laboratory personnel.[9]
-
The SAA should be in a well-ventilated area, away from heat sources or ignition.
-
Ensure that the total amount of hazardous waste stored in the SAA does not exceed regulatory limits (typically 55 gallons of hazardous waste or one quart of acutely hazardous waste).[1]
-
-
Disposal Request and Collection:
-
Once the waste container is full or is ready for disposal, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EH&S) or equivalent department (e.g., Office of Clinical and Research Safety - OCRS).[1]
-
Do not attempt to transport the hazardous waste yourself. Trained EH&S personnel will collect the waste from your laboratory.[1]
-
Ultimately, the waste will be transported to and disposed of at a licensed and approved waste disposal facility, in accordance with federal, state, and local regulations.[5][6]
-
Never dispose of this compound down the drain or in the regular trash. [1][9] This practice is prohibited and can lead to environmental contamination and significant legal penalties.[9]
Summary of Key Disposal Parameters
| Parameter | Guideline | Regulatory Basis |
| Waste Classification | Hazardous Waste | Resource Conservation and Recovery Act (RCRA) |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | Standard Laboratory Safety Protocols |
| Waste Segregation | Separate from incompatible materials (e.g., strong oxidizers) | Prudent Laboratory Practices |
| Container Type | Chemically compatible, sealed, and leak-proof | 40 CFR § 262.15 |
| Labeling Requirements | "Hazardous Waste," full chemical name, date | 40 CFR § 262.15 |
| On-site Storage Location | Designated Satellite Accumulation Area (SAA) | 40 CFR § 262.15 |
| Final Disposal Method | Collection by institutional EH&S for disposal at a licensed facility | 40 CFR parts 260-273[10] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. youtube.com [youtube.com]
- 3. epa.gov [epa.gov]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. natlenvtrainers.com [natlenvtrainers.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 145934-81-2). The content herein is designed to offer immediate, procedural, and step-by-step guidance to ensure safe laboratory operations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for the closely related compound, 5-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS No. 866546-07-8), and general principles of laboratory safety for handling chemical compounds with similar hazard profiles. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions before commencing any work.
Hazard Identification and Classification
Based on the available data for the analogous compound, this compound is anticipated to have the following hazard classifications:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
| Hazard Statement | Code | Classification |
| Harmful if swallowed | H302 | Acute toxicity, Oral (Category 4) |
| Causes skin irritation | H315 | Skin irritation (Category 2) |
| Causes serious eye irritation | H319 | Eye irritation (Category 2) |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Use in a certified chemical fume hood is required. |
| Solution Preparation | Chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Work should be performed in a chemical fume hood. |
| Reaction Setup and Workup | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | All procedures should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant coveralls. | An air-purifying respirator with an appropriate organic vapor/particulate cartridge may be necessary depending on the spill size and ventilation. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. All handling should occur in a well-ventilated area, preferably a certified chemical fume hood. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Waste Generation: All disposable materials that have come into contact with the compound, including gloves, weighing papers, and pipette tips, should be considered contaminated waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Experimental Protocols
While specific experimental protocols for this exact compound are not available, the following general procedure for handling a solid chemical compound for in-vitro studies can be adapted.
Stock Solution Preparation (Example):
-
Calculate the required mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
In a chemical fume hood, weigh the calculated amount of the compound onto a weighing paper using a calibrated analytical balance.
-
Carefully transfer the weighed compound into an appropriate-sized vial.
-
Add the desired volume of a suitable solvent (e.g., DMSO) to the vial.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect from light.
Visualizations
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Caption: A flowchart outlining the immediate steps to take in the event of an emergency involving this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
